O-Arachidonoyl glycidol
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
oxiran-2-ylmethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)26-21-22-20-25-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3/b7-6+,10-9+,13-12+,16-15+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYNJBAUKQMZDF-CGRWFSSPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC1CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OCC1CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
O-Arachidonoyl Glycidol: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Arachidonoyl glycidol (B123203) is a synthetic analog of the endogenous cannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). It functions as an inhibitor of two key enzymes responsible for the degradation of endocannabinoids: fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). By blocking the activity of these hydrolases, O-Arachidonoyl glycidol elevates the levels of endogenous cannabinoids, thereby potentiating their signaling. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory profile, the experimental protocols used for its characterization, and its impact on endocannabinoid signaling pathways.
Introduction
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes, including pain perception, mood, appetite, and memory. The primary signaling molecules of the ECS are the endocannabinoids, most notably anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (2-AG). The biological actions of these lipid messengers are terminated by enzymatic hydrolysis. Fatty acid amide hydrolase (FAAH) is the principal enzyme responsible for the degradation of AEA, while monoacylglycerol lipase (MAGL) is the primary hydrolase for 2-AG.[1] A third enzyme, α/β-hydrolase domain 6 (ABHD6), also contributes to 2-AG hydrolysis.[1]
Inhibition of these enzymes presents a promising therapeutic strategy for a variety of pathological conditions by enhancing endocannabinoid signaling. This compound has emerged as a valuable research tool for studying the consequences of dual FAAH and MAGL inhibition.
Mechanism of Action: Dual Inhibition of FAAH and MAGL
This compound exerts its effects by inhibiting the enzymatic activity of both FAAH and MAGL. This dual inhibitory action leads to an accumulation of the endogenous substrates for these enzymes, namely AEA and 2-AG. The increased availability of these endocannabinoids results in enhanced activation of cannabinoid receptors (CB1 and CB2), leading to a potentiation of downstream signaling cascades.
Quantitative Inhibitory Profile
The inhibitory potency of this compound against FAAH and MAGL has been quantified using in vitro enzyme activity assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Enzyme Target | Tissue Source and Fraction | IC50 (µM) | Reference |
| Monoacylglycerol Lipase (MAGL) | Rat Cerebella (Cytosolic) | 4.5 | |
| Monoacylglycerol Lipase (MAGL) | Rat Cerebella (Membrane) | 19 | |
| Fatty Acid Amide Hydrolase (FAAH) | Rat Cerebella (Membrane) | 12 |
Table 1: Inhibitory Potency (IC50) of this compound against MAGL and FAAH.
Signaling Pathways and Consequences of Inhibition
By inhibiting FAAH and MAGL, this compound elevates the levels of AEA and 2-AG, which then act as agonists at cannabinoid receptors, primarily CB1 and CB2. This enhanced receptor activation modulates a variety of downstream signaling pathways.
The primary consequence of MAGL inhibition is the elevation of 2-AG, a full agonist at both CB1 and CB2 receptors.[2] FAAH inhibition leads to increased levels of AEA, which acts as a partial agonist at CB1 receptors and also interacts with other targets such as TRPV1 channels. The dual inhibition by this compound results in a complex pharmacological profile, potentiating the effects of both major endocannabinoids.
Experimental Protocols
The characterization of this compound as a dual FAAH and MAGL inhibitor involves specific in vitro enzyme activity assays. The following are detailed methodologies adapted from the primary literature for assessing the inhibitory potential of compounds like this compound.
Monoacylglycerol Lipase (MAGL) Inhibition Assay
This protocol is designed to measure the hydrolysis of a monoacylglycerol substrate by MAGL in the presence and absence of an inhibitor.
Materials:
-
Rat cerebellar cytosolic and membrane fractions (as the source of MAGL)
-
2-Oleoylglycerol (2-OG) as the substrate
-
This compound (inhibitor)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Scintillation cocktail and counter
Procedure:
-
Enzyme Preparation: Prepare cytosolic and membrane fractions from rat cerebella using standard differential centrifugation techniques.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.
-
Assay Reaction:
-
In a reaction tube, combine the enzyme preparation (cytosolic or membrane fraction) with the assay buffer.
-
Add either the vehicle control or varying concentrations of this compound.
-
Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the substrate, 2-oleoylglycerol.
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 30 minutes).
-
-
Reaction Termination and Product Quantification:
-
Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol).
-
Separate the aqueous and organic phases. The product of hydrolysis (glycerol) will be in the aqueous phase.
-
Quantify the amount of radiolabeled glycerol (B35011) produced using liquid scintillation counting if a radiolabeled substrate is used, or by other appropriate analytical methods for non-radiolabeled substrates.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This protocol measures the hydrolysis of a fatty acid amide substrate by FAAH.
Materials:
-
Rat cerebellar membrane fractions (as the source of FAAH)
-
Arachidonoyl ethanolamide (Anandamide, AEA) as the substrate
-
This compound (inhibitor)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 9.0)
-
Scintillation cocktail and counter
Procedure:
-
Enzyme Preparation: Prepare membrane fractions from rat cerebella.
-
Inhibitor Preparation: Prepare a stock solution and serial dilutions of this compound.
-
Assay Reaction:
-
Combine the membrane fraction with the assay buffer.
-
Add vehicle or varying concentrations of this compound.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the substrate, arachidonoyl ethanolamide.
-
Incubate at 37°C for a defined time.
-
-
Reaction Termination and Product Quantification:
-
Terminate the reaction with a solvent mixture.
-
Separate the aqueous and organic phases. The hydrolysis product (ethanolamine) will be in the aqueous phase.
-
Quantify the amount of product using an appropriate method, such as liquid scintillation counting for radiolabeled substrates.
-
-
Data Analysis:
-
Determine the percentage of inhibition and calculate the IC50 value as described for the MAGL assay.
-
Conclusion
This compound is a valuable pharmacological tool that acts as a dual inhibitor of the key endocannabinoid-degrading enzymes, FAAH and MAGL. Its ability to elevate the levels of both anandamide and 2-arachidonoylglycerol allows for the investigation of the combined effects of enhancing the two major arms of the endocannabinoid system. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals interested in the mechanism and application of this important compound. Further research is warranted to elucidate its inhibitory activity on other related enzymes, such as ABHD6, and to fully characterize its in vivo pharmacological profile.
References
O-Arachidonoyl Glycidol: A Technical Guide to its Role in the Endocannabinoid System
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
O-Arachidonoyl glycidol (B123203) is a synthetic analog of the endogenous cannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). It functions primarily as an inhibitor of monoacylglycerol lipase (B570770) (MAGL), the key enzyme responsible for the degradation of 2-AG. By blocking MAGL, O-Arachidonoyl glycidol elevates the levels of 2-AG in the nervous system and peripheral tissues, thereby amplifying endocannabinoid signaling. This amplified signaling through cannabinoid receptors, primarily CB1 and CB2, has demonstrated potential therapeutic effects, including neuroprotection, anti-inflammatory actions, and anxiolysis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its interaction with the endocannabinoid system, available quantitative data, and relevant experimental protocols.
Mechanism of Action
This compound exerts its effects primarily through the irreversible inhibition of monoacylglycerol lipase (MAGL). MAGL is a serine hydrolase that plays a crucial role in terminating the signaling of 2-AG by hydrolyzing it into arachidonic acid and glycerol. The inhibition of MAGL by this compound leads to a significant increase in the concentration of 2-AG available to activate cannabinoid receptors.
Beyond its primary target, this compound has also been shown to inhibit fatty acid amide hydrolase (FAAH), the principal enzyme for the degradation of another major endocannabinoid, anandamide. However, its inhibitory potency against MAGL is greater.
Quantitative Data
The following table summarizes the available quantitative data for this compound's inhibitory activity.
| Target Enzyme | Tissue/Fraction | Substrate | IC50 Value | Reference |
| Monoacylglycerol Lipase (MAGL) | Rat Cerebellum (Cytosolic) | 2-Oleoyl Glycerol | 4.5 µM | [1][2] |
| Monoacylglycerol Lipase (MAGL) | Rat Cerebellum (Membrane) | 2-Oleoyl Glycerol | 19 µM | [1][2] |
| Fatty Acid Amide Hydrolase (FAAH) | Rat Cerebellum (Membrane) | Arachidonoyl Ethanolamide | 12 µM | [1] |
Signaling Pathways
The inhibition of MAGL by this compound initiates a cascade of signaling events primarily driven by the accumulation of 2-AG.
Caption: Signaling pathway affected by this compound.
Experimental Protocols
In Vitro MAGL Inhibition Assay (General Protocol)
While a specific, detailed protocol for this compound is not available, the following general procedure for a fluorometric MAGL activity assay can be adapted.
Objective: To determine the inhibitory potential of this compound on MAGL activity.
Materials:
-
Recombinant human MAGL or rat brain cytosol/membrane preparations.
-
MAGL substrate (e.g., 4-Nitrophenyl acetate (B1210297) or a fluorogenic substrate).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA).
-
This compound (dissolved in a suitable solvent, e.g., DMSO).
-
96-well microplate (black, clear bottom for fluorescence).
-
Fluorescence microplate reader.
Procedure:
-
Enzyme Preparation: Prepare dilutions of the MAGL enzyme source in cold assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1%.
-
Assay Reaction: a. To each well of the microplate, add the enzyme preparation. b. Add the this compound dilutions or vehicle control. c. Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for inhibitor-enzyme interaction. d. Initiate the reaction by adding the MAGL substrate to all wells.
-
Measurement: Immediately measure the fluorescence (or absorbance for colorimetric assays) at appropriate excitation and emission wavelengths over a set period (e.g., 30-60 minutes) in kinetic mode.
-
Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the kinetic curve). b. Determine the percent inhibition for each concentration of this compound relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
Caption: Experimental workflow for in vitro MAGL inhibition assay.
Quantification of Endocannabinoids in Brain Tissue by LC-MS/MS (General Protocol)
Objective: To measure the levels of 2-AG and other endocannabinoids in brain tissue following in vivo administration of this compound.
Materials:
-
Brain tissue from animals treated with this compound or vehicle.
-
Internal standards (deuterated analogs of the endocannabinoids).
-
Extraction solvent (e.g., acetonitrile (B52724) or a mixture of chloroform/methanol).
-
LC-MS/MS system.
Procedure:
-
Sample Preparation: a. Homogenize the brain tissue in a cold solvent containing the internal standards. b. Centrifuge the homogenate to pellet proteins and cellular debris. c. Collect the supernatant containing the lipid extract. d. The extract may be further purified by solid-phase extraction.
-
LC-MS/MS Analysis: a. Inject the lipid extract onto a suitable liquid chromatography column (e.g., a C18 column). b. Elute the endocannabinoids using a gradient of mobile phases. c. Detect and quantify the endocannabinoids using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Data Analysis: a. Generate standard curves for each endocannabinoid using known concentrations. b. Quantify the amount of each endocannabinoid in the samples by comparing their peak areas to those of the internal standards and the standard curves.
Caption: Workflow for endocannabinoid quantification by LC-MS/MS.
Off-Target Effects and Selectivity
This compound is known to inhibit FAAH in addition to MAGL, with an IC50 value of 12 µM for FAAH[1]. A comprehensive selectivity profile against other serine hydrolases, such as ABHD6 and ABHD12, which also contribute to 2-AG degradation, is not well-documented in the available literature. For a thorough evaluation of its pharmacological effects, it is crucial to assess the selectivity of this compound against a broader panel of related enzymes.
Conclusion
This compound serves as a valuable research tool for investigating the physiological and pathophysiological roles of the endocannabinoid 2-AG. Its ability to inhibit MAGL and consequently elevate 2-AG levels allows for the exploration of the therapeutic potential of enhancing endocannabinoid tone. However, for its advancement as a potential therapeutic agent, further characterization of its binding affinity to cannabinoid receptors, a comprehensive selectivity profile, and detailed in vivo dose-response studies are required. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals working with this compound.
References
O-Arachidonoyl Glycidol: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Arachidonoyl glycidol (B123203) is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). It has emerged as a valuable research tool due to its inhibitory activity against two key enzymes responsible for the degradation of endocannabinoids: monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH). This technical guide provides a comprehensive overview of the discovery of O-Arachidonoyl glycidol, detailed pathways for its chemical synthesis, and a summary of its biological efficacy. The document includes structured tables of quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways to facilitate a deeper understanding for researchers and professionals in the field of drug development and endocannabinoid research.
Discovery and Rationale
This compound was developed as a structural analog of 2-AG, one of the primary endogenous ligands for the cannabinoid receptors CB1 and CB2.[1] The rationale for its design was to create a molecule that could probe the endocannabinoid system by inhibiting the enzymes responsible for the breakdown of 2-AG and other related signaling lipids.[2] Its structure features an arachidonoyl fatty acid chain esterified to glycidol, a glycerol (B35011) derivative containing an epoxide ring. This modification from the glycerol backbone of 2-AG confers its inhibitory properties.
Chemical Synthesis Pathways
The synthesis of this compound involves the esterification of arachidonic acid with glycidol. While specific detailed protocols for this compound are not extensively published, a general and plausible synthetic route can be adapted from established methods for the synthesis of glycidyl (B131873) esters of fatty acids.
A common approach involves the direct esterification of the fatty acid with glycidol, often in the presence of a catalyst. Another method utilizes a two-step process involving the formation of an intermediate, such as an allyl ester, followed by epoxidation.[3]
Illustrative Synthesis Workflow
The following diagram illustrates a logical workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Biological Activity and Quantitative Data
This compound's primary biological activity is the inhibition of monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH).[2] These enzymes are critical for terminating the signaling of the endocannabinoids 2-AG and anandamide, respectively. By inhibiting these enzymes, this compound can elevate the endogenous levels of these signaling lipids, thereby potentiating their effects.
| Target Enzyme | Assay Condition | IC₅₀ (µM) | Reference |
| Monoacylglycerol Lipase (MAGL) | Hydrolysis of 2-oleoyl glycerol in cytosolic fraction of rat cerebella | 4.5 | [2] |
| Monoacylglycerol Lipase (MAGL) | Hydrolysis of 2-oleoyl glycerol in membrane fraction of rat cerebella | 19 | [2] |
| Fatty Acid Amide Hydrolase (FAAH) | Hydrolysis of arachidonoyl ethanolamide in membrane fraction of rat cerebella | 12 | [2] |
Signaling Pathways
The primary mechanism of action of this compound is indirect, stemming from its inhibition of MAGL and FAAH. By preventing the breakdown of 2-AG and anandamide, it enhances the activation of cannabinoid receptors CB1 and CB2, which are key components of the endocannabinoid signaling system. There is currently no strong evidence to suggest that this compound directly binds to and activates cannabinoid or other receptors with high affinity. Its effects are therefore considered to be modulatory by increasing the tone of endogenous cannabinoids.
Modulation of Endocannabinoid Signaling
The following diagram illustrates how this compound influences the endocannabinoid signaling pathway.
References
O-Arachidonoyl Glycidol: A Technical Guide to its Biological Activity and Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Arachidonoyl glycidol (B123203) is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). It serves as a valuable research tool for studying the endocannabinoid system (ECS) due to its inhibitory activity against key enzymes responsible for the degradation of endocannabinoids. This technical guide provides an in-depth overview of the biological activity, molecular targets, and experimental methodologies associated with O-Arachidonoyl glycidol.
Core Biological Activity
The primary biological activity of this compound is the inhibition of serine hydrolases that are critical to the metabolism of endocannabinoids. Specifically, it targets monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH).[1] By inhibiting these enzymes, this compound effectively increases the endogenous levels of 2-AG and anandamide (B1667382) (AEA), respectively, thereby potentiating endocannabinoid signaling. This modulation of the ECS makes this compound a subject of interest for investigating the therapeutic potential of enhanced endocannabinoid tone in various physiological and pathological processes.
Molecular Targets and Quantitative Data
This compound exhibits inhibitory activity against both MAGL and FAAH. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound against its primary molecular targets.
| Target Enzyme | Substrate Used in Assay | Tissue/Cell Source | IC50 (µM) | Reference |
| Monoacylglycerol Lipase (MAGL) | 2-Oleoylglycerol | Cytosolic fraction of rat cerebella | 4.5 | [1] |
| Monoacylglycerol Lipase (MAGL) | 2-Oleoylglycerol | Membrane fraction of rat cerebella | 19 | [1] |
| Fatty Acid Amide Hydrolase (FAAH) | Arachidonoyl ethanolamide | Membrane fraction of rat cerebella | 12 | [1] |
While this compound is primarily characterized as a dual inhibitor of MAGL and FAAH, comprehensive off-target screening data is not extensively available in the public domain. The majority of published research focuses on its activity within the endocannabinoid system.
Signaling Pathways
This compound exerts its influence on the endocannabinoid signaling pathway by preventing the degradation of the primary endocannabinoid ligands, anandamide (AEA) and 2-arachidonoylglycerol (2-AG). This leads to an accumulation of these neurotransmitters in the synaptic cleft, resulting in enhanced activation of cannabinoid receptors, primarily CB1 and CB2.
References
O-Arachidonoyl Glycidol: A Technical Guide to a Stable 2-Arachidonoyl Glycerol Analog for Endocannabinoid Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a myriad of physiological processes, with the endocannabinoid 2-arachidonoyl glycerol (B35011) (2-AG) being one of its key signaling molecules.[1][2][3] As a full agonist of both cannabinoid receptor type 1 (CB1) and type 2 (CB2), 2-AG's role in synaptic plasticity, pain perception, and immune modulation is of significant interest.[1][3] However, the inherent metabolic instability of 2-AG, primarily due to enzymatic hydrolysis of its ester bond by monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH), presents a challenge for its therapeutic application and in vitro studies.[2][4][5] O-Arachidonoyl glycidol (B123203), also known as noladin ether or 2-arachidonyl glyceryl ether (2-AGE), is a synthetic analog of 2-AG designed to overcome this limitation.[6][7][8] This technical guide provides a comprehensive overview of O-arachidonoyl glycidol, focusing on its pharmacological properties, relevant experimental protocols, and its utility as a stable 2-AG analog in endocannabinoid research.
Chemical and Pharmacological Profile
This compound is structurally similar to 2-AG, with the critical difference being the replacement of the ester linkage with a more stable ether linkage.[6][7][8] This modification confers enhanced metabolic stability, resulting in a longer half-life compared to 2-AG.[6][9]
Receptor Binding Affinities
This compound demonstrates a high affinity for the CB1 receptor, comparable to that of other cannabinoid agonists.[6][7][8][10] While its affinity for the CB2 receptor is weaker, it still functions as a full agonist at human CB2 receptors.[6][11]
| Compound | Receptor | Binding Affinity (Ki) |
| This compound (Noladin Ether) | CB1 | 21.2 ± 0.5 nM[7][8][12] |
| CB2 | 480 nM[6][11] | |
| 2-Arachidonoyl glycerol (2-AG) | CB1 | 25.3 - 472 nM[13] |
| CB2 | 145 - 1,400 nM[13] |
Table 1: Comparative cannabinoid receptor binding affinities of this compound and 2-AG.
Enzyme Inhibition
The ether bond in this compound renders it less susceptible to hydrolysis by the primary 2-AG degrading enzymes, MAGL and FAAH.[14] In fact, this compound acts as an inhibitor of these enzymes.
| Compound | Enzyme | Inhibition (IC50) |
| This compound | MAGL | 4.5 µM (cytosolic), 19 µM (membrane)[15][16][17] |
| FAAH | 3 µM[14], 12 µM[15][16] |
Table 2: Inhibitory activity of this compound on key endocannabinoid metabolizing enzymes.
Signaling Pathways
Both 2-AG and this compound exert their effects primarily through the activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).[1][18] Activation of these receptors initiates a cascade of intracellular signaling events.
Figure 1: Simplified signaling pathway of 2-AG via the CB1 receptor.
The signaling cascade for this compound is expected to be largely similar, given its action as a CB1/CB2 agonist. Its increased stability, however, suggests a more prolonged activation of these pathways compared to 2-AG.
Experimental Protocols
Synthesis of this compound (Noladin Ether)
The synthesis of noladin ether from arachidonic acid involves a four-step process.[7][12][19]
Figure 2: Synthetic pathway for this compound (Noladin Ether).
Methodology:
-
Reduction of Arachidonic Acid: Arachidonic acid is reduced to arachidonyl alcohol using lithium aluminum hydride (LiAlH4) in ether at room temperature.[7][19]
-
Mesylation: The resulting arachidonyl alcohol is then reacted with methanesulfonyl chloride (CH3SO2Cl) in pyridine to form arachidonyl mesylate.[7][19]
-
Etherification: The mesylate is subsequently reacted with 1,3-benzylideneglycerol in the presence of potassium hydroxide (B78521) (KOH) in benzene to yield 1,3-benzylidene-2-arachidonyl-glycerol.[7][19]
-
Deprotection: Finally, the benzylidene protecting group is removed using hydrochloric acid (HCl) in methanol (B129727) to afford this compound.[7][19]
Cannabinoid Receptor Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for cannabinoid receptors.
Figure 3: General workflow for a cannabinoid receptor binding assay.
Methodology:
-
Membrane Preparation: Synaptosomal membranes are prepared from the brains of male rats.[12]
-
Incubation: The membranes are incubated with a radiolabeled cannabinoid agonist, such as [3H]HU-243, in the presence of varying concentrations of this compound or a vehicle control.[8][12] The incubation is typically carried out for 90 minutes at 30°C.[12]
-
Separation: Bound and free radioligand are separated by centrifugation.[12]
-
Quantification: The radioactivity of the pellet (containing the bound radioligand) is measured using liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Enzyme Hydrolysis Assay
This protocol is used to assess the inhibitory effect of this compound on MAGL and FAAH.
Methodology:
-
Tissue Preparation: Cytosolic and membrane fractions are prepared from rat cerebella.[15][16]
-
Substrate: A suitable substrate for the target enzyme is used, such as 2-oleoyl glycerol for MAGL or arachidonoyl ethanolamide for FAAH.[15][16]
-
Incubation: The tissue preparation is incubated with the substrate in the presence of varying concentrations of this compound.
-
Product Quantification: The amount of product formed (e.g., glycerol or arachidonic acid) is quantified using an appropriate analytical method, such as chromatography or a colorimetric assay.
-
Data Analysis: The IC50 value is determined by plotting the percentage of enzyme inhibition against the concentration of this compound.
In Vivo Effects
In animal models, this compound has been shown to elicit typical cannabinoid-like effects, including sedation, hypothermia, intestinal immobility, and mild antinociception.[7][8][10][12] These effects are consistent with its activity as a CB1 receptor agonist. Furthermore, topical administration of noladin ether has been found to decrease intraocular pressure in rabbits, an effect mediated by the CB1 receptor.[9]
Conclusion
This compound serves as a valuable research tool for investigating the endocannabinoid system. Its enhanced metabolic stability compared to 2-AG allows for more reliable and prolonged experimental outcomes, both in vitro and in vivo. The detailed protocols and comparative data presented in this guide are intended to facilitate the effective use of this potent 2-AG analog in advancing our understanding of endocannabinoid signaling and its therapeutic potential. The distinct pharmacological profile of this compound, including its potent CB1 agonism and inhibitory action on key metabolic enzymes, makes it a compound of significant interest for drug development professionals exploring novel cannabinoid-based therapeutics.
References
- 1. 2-Arachidonoylglycerol Modulation of Anxiety and Stress Adaptation: from grass roots to novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]
- 3. The Endogenous Cannabinoid 2-Arachidonoylglycerol Is Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical stability of 2-arachidonylglycerol under biological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Arachidonyl glyceryl ether - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Comparison of the enzymatic stability and intraocular pressure effects of 2-arachidonylglycerol and noladin ether, a novel putative endocannabinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-arachidonyl glyceryl ether, an endogenous agonist of the cannabinoid CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The endocannabinoid noladin ether acts as a full agonist at human CB2 cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lumirlab.com [lumirlab.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. netascientific.com [netascientific.com]
- 17. This compound|CAS 439146-24-4|DC Chemicals [dcchemicals.com]
- 18. Noladin ether, a putative endocannabinoid, attenuates sensory neurotransmission in the rat isolated mesenteric arterial bed via a non-CB1/CB2 Gi/o linked receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Inhibition of FAAH and MAGL Enzymes by O-Arachidonoyl Glycidol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory effects of O-Arachidonoyl glycidol (B123203) (OAG) on two key enzymes of the endocannabinoid system: Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). OAG, an analog of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), demonstrates inhibitory activity against both enzymes, making it a valuable tool for studying the intricate roles of FAAH and MAGL in endocannabinoid signaling and a potential lead compound in drug discovery.
Core Concepts: FAAH and MAGL in Endocannabinoid Signaling
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. The primary signaling molecules of the ECS are the endocannabinoids, principally anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (2-AG). The tone of endocannabinoid signaling is tightly regulated by the metabolic enzymes that synthesize and degrade these lipid messengers.
Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of anandamide (AEA), hydrolyzing it into arachidonic acid and ethanolamine. By breaking down AEA, FAAH terminates its signaling at cannabinoid receptors (CB1 and CB2) and other targets.
Monoacylglycerol Lipase (MAGL) is the main enzyme responsible for the hydrolysis of 2-AG into arachidonic acid and glycerol. MAGL plays a critical role in controlling the levels of 2-AG, which is the most abundant endocannabinoid in the brain and a full agonist at both CB1 and CB2 receptors.
Inhibition of FAAH and MAGL leads to an accumulation of AEA and 2-AG, respectively, thereby enhancing endocannabinoid signaling. This enhancement has been a major focus of therapeutic research for various conditions, including pain, inflammation, anxiety, and neurodegenerative diseases.
Quantitative Analysis of O-Arachidonoyl Glycidol Inhibition
This compound has been shown to inhibit both FAAH and MAGL. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Enzyme Target | Inhibitor | IC50 (µM) | Tissue/Cell Fraction | Reference |
| FAAH | This compound | 12 | Rat Cerebellum (Membrane) | [1] |
| MAGL | This compound | 4.5 | Rat Cerebellum (Cytosolic) | [1] |
| MAGL | This compound | 19 | Rat Cerebellum (Membrane) | [1] |
Signaling Pathways and Inhibition Mechanism
The inhibition of FAAH and MAGL by this compound directly impacts the endocannabinoid signaling pathway by increasing the availability of their respective substrates, AEA and 2-AG. This leads to enhanced activation of cannabinoid receptors.
References
O-Arachidonoyl Glycidol: A Technical Guide to its Properties and Enzymatic Inhibition
FOR RESEARCH USE ONLY. NOT FOR DIAGNOSTIC OR THERAPEUTIC USE.
Central, NJ – O-Arachidonoyl glycidol (B123203), a significant analog of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), is a valuable tool for researchers investigating the endocannabinoid system. This technical guide provides an in-depth overview of its chemical properties, inhibitory effects on key metabolic enzymes, and the experimental protocols to assess its activity.
Core Chemical and Physical Data
O-Arachidonoyl glycidol is chemically defined as (5Z,8Z,11Z,14Z)-eicosatetraenoic acid, oxiranylmethyl ester.[1] Its fundamental properties are summarized below for easy reference.
| Property | Value |
| CAS Number | 439146-24-4 |
| Molecular Formula | C₂₃H₃₆O₃[1] |
| Molecular Weight | 360.5 g/mol |
In Vitro Inhibitory Activity
This compound demonstrates notable inhibitory activity against two primary enzymes responsible for the degradation of endocannabinoids: Monoacylglycerol Lipase (B570770) (MAGL) and Fatty Acid Amide Hydrolase (FAAH). The following table summarizes its reported half-maximal inhibitory concentrations (IC₅₀).
| Enzyme Target | Tissue/Cell Source | Substrate | IC₅₀ (µM) |
| Monoacylglycerol Lipase (MAGL) | Rat Cerebellum (Cytosolic Fraction) | 2-Oleoyl glycerol | 4.5 |
| Monoacylglycerol Lipase (MAGL) | Rat Cerebellum (Membrane Fraction) | 2-Oleoyl glycerol | 19 |
| Fatty Acid Amide Hydrolase (FAAH) | Rat Cerebellum (Membrane Fraction) | Anandamide | 12 |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the acylation of a protected glycidol precursor with an activated form of arachidonic acid, followed by a deprotection step.[2]
Materials:
-
Glycidol
-
Arachidonic acid
-
Protecting group reagents (e.g., for hydroxyl functions)
-
Activating agents for carboxylic acids (e.g., carbodiimides)
-
Appropriate solvents (e.g., dichloromethane, tetrahydrofuran)
-
Deprotection reagents
-
Purification materials (e.g., silica (B1680970) gel for chromatography)
Procedure:
-
Protection of Glycidol: The hydroxyl group of glycidol is protected to prevent side reactions.
-
Activation of Arachidonic Acid: The carboxylic acid group of arachidonic acid is activated to facilitate esterification.
-
Acylation: The protected glycidol is reacted with the activated arachidonic acid to form the ester linkage.
-
Deprotection: The protecting group is removed from the glycidol moiety to yield this compound.
-
Purification: The final product is purified using techniques such as column chromatography to remove unreacted starting materials and byproducts.
Monoacylglycerol Lipase (MAGL) Inhibition Assay
This protocol outlines a fluorometric method to determine the inhibitory activity of this compound on MAGL.
Materials:
-
Human recombinant MAGL
-
HEPES buffer (40 mM HEPES, pH 7.5, 0.1 mg/ml BSA)[3]
-
Fluorogenic MAGL substrate (e.g., a 2-arachidonoylglycerol-based probe)[3]
-
This compound (dissolved in DMSO)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents: Prepare working solutions of MAGL, the fluorogenic substrate, and various concentrations of this compound in HEPES buffer.
-
Inhibitor Incubation: Add 5 µL of the this compound solutions (or DMSO for control) to the wells of the 96-well plate containing 145 µL of assay buffer.[3]
-
Enzyme Addition: Add 40 µL of the MAGL enzyme solution to each well.[3]
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This protocol describes a fluorometric assay to measure the inhibition of FAAH by this compound.
Materials:
-
FAAH-containing preparation (e.g., rat brain microsomes or recombinant FAAH)
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[4]
-
Fluorogenic FAAH substrate (e.g., AMC arachidonoyl amide)[4]
-
This compound (dissolved in DMSO)
-
96-well white or black plates
-
Fluorescence plate reader
Procedure:
-
Sample Preparation: Homogenize tissue or cells in ice-cold FAAH Assay Buffer and centrifuge to obtain the supernatant containing the enzyme.[5]
-
Reaction Setup: In a 96-well plate, add the FAAH-containing sample, FAAH Assay Buffer, and varying concentrations of this compound (or solvent for control).
-
Pre-incubation: Incubate the plate for a specific time (e.g., 5 minutes) at 37°C.[4]
-
Reaction Initiation: Add the fluorogenic FAAH substrate to all wells to start the reaction.[4]
-
Incubation: Incubate the plate for 10-60 minutes at 37°C.[5]
-
Fluorescence Reading: Measure the fluorescence at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 465 nm.[5]
-
Data Analysis: Determine the FAAH activity for each inhibitor concentration by comparing the fluorescence to a standard curve. Calculate the percentage of inhibition and determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
The inhibition of MAGL and FAAH by this compound leads to an increase in the levels of the endocannabinoids 2-AG and anandamide, respectively. This elevation in endocannabinoid tone subsequently modulates various downstream signaling pathways, primarily through the activation of cannabinoid receptors (CB1 and CB2).
Caption: Inhibition of MAGL and FAAH by this compound.
This diagram illustrates how this compound inhibits MAGL and FAAH, leading to an accumulation of 2-AG and anandamide. These endocannabinoids then act as retrograde messengers, activating presynaptic CB1 receptors to modulate neurotransmitter release.
Caption: Workflow for determining enzyme inhibition.
This workflow diagram outlines the key steps for assessing the inhibitory potential of this compound on MAGL or FAAH, from compound preparation to data analysis.
References
- 1. scbt.com [scbt.com]
- 2. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
Preliminary In Vitro Studies on O-Arachidonoyl Glycidol: A Technical Guide on its Potential Efficacy
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available preclinical information on O-Arachidonoyl glycidol (B123203). The content is intended for research and informational purposes only and does not constitute a recommendation for clinical use. A notable scarcity of research directly investigating the anti-cancer efficacy of O-Arachidonoyl glycidol necessitates that this guide focuses on its established biochemical activity and the hypothetical therapeutic potential derived from the roles of its known targets in cancer biology.
Introduction
This compound is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Its primary established in vitro activity is the inhibition of two key enzymes in the endocannabinoid system: monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH). These enzymes are responsible for the degradation of the endocannabinoids 2-AG and anandamide (B1667382), respectively. By inhibiting these enzymes, this compound has the potential to elevate the endogenous levels of these signaling lipids, which have been implicated in various physiological and pathophysiological processes, including cancer. This technical guide provides a summary of the known biochemical data for this compound, proposes detailed experimental protocols for future in vitro studies to assess its anti-cancer efficacy, and visualizes the key signaling pathways associated with its enzymatic targets.
Data Presentation: Biochemical Activity of this compound
The primary quantitative data available for this compound pertains to its inhibitory activity against MAGL and FAAH. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).
| Enzyme Target | Substrate Hydrolysis Blocked | Tissue Fraction | IC50 (µM) |
| Monoacylglycerol Lipase (MAGL) | 2-Oleoyl glycerol | Rat Cerebella Cytosol | 4.5 |
| Monoacylglycerol Lipase (MAGL) | 2-Oleoyl glycerol | Rat Cerebella Membrane | 19 |
| Fatty Acid Amide Hydrolase (FAAH) | Arachidonoyl ethanolamide | Rat Cerebella Membrane | 12 |
Note: The provided IC50 values indicate that this compound is a moderately potent inhibitor of both MAGL and FAAH in vitro. Further studies are required to determine its selectivity and potency in various human cancer cell lines.
Proposed Experimental Protocols for Efficacy Assessment
Given the absence of direct in vitro anti-cancer studies on this compound, this section outlines standard, detailed methodologies for key experiments to evaluate its potential efficacy.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest (e.g., breast, prostate, lung cancer cell lines)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (solubilized in a suitable vehicle, e.g., DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the concentration-response curves to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis and distinguish it from necrosis in cancer cells treated with this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis; Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways
The potential anti-cancer effects of this compound are hypothesized to be mediated through the inhibition of MAGL and FAAH, leading to an accumulation of their respective substrates, 2-AG and anandamide. The following diagrams illustrate the canonical signaling pathways of these enzymes and how their inhibition could impact cancer-related processes.
Caption: Inhibition of MAGL by this compound may reduce pro-tumorigenic lipids and enhance anti-tumor effects.
Caption: FAAH inhibition by this compound could promote anti-cancer signaling via anandamide accumulation.
Experimental Workflow
The following diagram outlines the logical flow of in vitro experiments to characterize the anti-cancer efficacy of this compound.
Methodological & Application
Application Notes and Protocols for O-Arachidonoyl Glycidol in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Arachidonoyl glycidol (B123203) is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). It functions as an inhibitor of two key enzymes responsible for the degradation of endocannabinoids: monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH). By blocking these enzymes, O-Arachidonoyl glycidol effectively increases the endogenous levels of 2-AG and other endocannabinoids, thereby potentiating their signaling pathways. This activity makes it a valuable tool for investigating the role of the endocannabinoid system in various physiological and pathological processes, including cancer cell proliferation, apoptosis, and signaling.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of MAGL and FAAH. This inhibition leads to an accumulation of 2-AG, which can then activate cannabinoid receptors (CB1 and CB2) and other downstream signaling cascades. The activation of these pathways has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines. The signaling cascade can involve pathways such as the ERK/PPARγ and EGF/EGFR pathways.
Data Presentation
Inhibitory Activity of this compound
| Enzyme Target | Tissue Source | IC50 Value | Reference |
| Monoacylglycerol Lipase (MAGL) | Rat Cerebella (Cytosolic Fraction) | 4.5 µM | [1][2][3][4] |
| Monoacylglycerol Lipase (MAGL) | Rat Cerebella (Membrane Fraction) | 19 µM | [1][2][3] |
| Fatty Acid Amide Hydrolase (FAAH) | Rat Cerebella (Membrane Fraction) | 12 µM | [1][2][3] |
Cytotoxicity Data of a 2-AG Analog (2-arachidonoyl-1,3-difluoropropanol) in Human Breast Cancer Cell Lines
Note: The following data is for a structural analog of this compound and should be used as a reference for estimating effective concentrations.
| Cell Line | Description | EC50 Value (72h incubation) | Reference |
| MCF-10A | Non-tumorigenic breast epithelial | >200 µM | [5] |
| MCF-7 | Estrogen receptor-positive breast cancer | 167 µM | [5] |
| BT-474 | HER2-positive breast cancer | 150 µM | [5] |
| BT-20 | Triple-negative breast cancer | 102 µM | [5] |
| SK-BR-3 | HER2-positive breast cancer | 89 µM | [5] |
| MDA-MB-231 | Triple-negative breast cancer | 114 µM | [5] |
Experimental Protocols
Protocol 1: Cell Viability Assay using Resazurin (B115843)
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines of interest (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
96-well cell culture plates
-
Resazurin sodium salt solution (e.g., 0.1% w/v in PBS)
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 200 µM). Ensure the final DMSO concentration in all wells is less than 0.5%.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Data Analysis: Subtract the background reading from the no-cell control. Calculate cell viability as a percentage of the vehicle control. Plot the results and determine the EC50 value.
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This protocol allows for the detection and quantification of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Cancer cell lines
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., EC50 concentration determined from the viability assay) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is for investigating the effect of this compound on the expression and phosphorylation of key proteins in relevant signaling pathways.
Materials:
-
This compound
-
Cancer cell lines
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-PPARγ, anti-p-EGFR, anti-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for Cell Viability Assay.
Caption: Workflow for Apoptosis Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Two-Step Cell Death Induction by the New 2-Arachidonoyl Glycerol Analog and Its Modulation by Lysophosphatidylinositol in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Arachidonic Acid In Vitro Tumoricidal Impact [mdpi.com]
Application Notes and Protocols: O-Arachidonoyl Glycidol in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Arachidonoyl glycidol (B123203) (OAG) is a synthetic analog of the endogenous cannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). It serves as a valuable research tool in neuroscience for investigating the physiological and pathological roles of the endocannabinoid system. OAG primarily functions as an inhibitor of enzymes that degrade 2-AG, namely monoacylglycerol lipase (B570770) (MGL) and, to a lesser extent, fatty acid amide hydrolase (FAAH)[1]. By preventing the breakdown of 2-AG, OAG effectively elevates its levels, thereby potentiating the activation of cannabinoid receptors, primarily CB1 and CB2. This modulation of endocannabinoid signaling has significant implications for a wide range of neurological processes, including synaptic plasticity, pain perception, anxiety, and neuroinflammation.
These application notes provide a comprehensive guide to utilizing O-Arachidonoyl glycidol in neuroscience research, complete with detailed experimental protocols, quantitative data, and visual representations of the underlying signaling pathways.
Chemical Properties and Mechanism of Action
This compound is a 2-arachidonoyl glycerol (B35011) analog[1]. Its primary mechanism of action is the inhibition of the hydrolysis of 2-oleoyl glycerol in both cytosolic and membrane fractions of rat cerebella. It also inhibits the fatty acid amide hydrolase (FAAH)-catalyzed hydrolysis of arachidonoyl ethanolamide[1].
Table 1: Inhibitory Activity of this compound
| Target Enzyme | Tissue Fraction | Substrate | IC50 Value (µM) | Reference |
| Monoacylglycerol Lipase (MGL) | Rat Cerebella (Cytosolic) | 2-Oleoyl Glycerol | 4.5 | [1] |
| Monoacylglycerol Lipase (MGL) | Rat Cerebella (Membrane) | 2-Oleoyl Glycerol | 19 | [1] |
| Fatty Acid Amide Hydrolase (FAAH) | Rat Cerebella (Membrane) | Arachidonoyl Ethanolamide | 12 | [1] |
Signaling Pathways
OAG exerts its effects by modulating the endocannabinoid system, a key retrograde signaling pathway in the brain. The following diagram illustrates the canonical endocannabinoid signaling pathway involving 2-AG.
Caption: Endocannabinoid retrograde signaling pathway modulated by OAG.
Experimental Protocols
In Vitro Electrophysiology in Brain Slices
This protocol is adapted from standard brain slice electrophysiology procedures and is suitable for studying the effects of OAG on synaptic transmission and plasticity.
a. Brain Slice Preparation:
-
Anesthetize an adult mouse or rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Perfuse the animal transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) NMDG-based artificial cerebrospinal fluid (ACSF).
-
Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated NMDG-ACSF.
-
Mount the brain on a vibratome stage and cut 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus, prefrontal cortex).
-
Transfer the slices to a holding chamber containing ACSF oxygenated with 95% O2 / 5% CO2 at 32-34°C for at least 30 minutes to recover.
-
Subsequently, maintain the slices at room temperature in oxygenated ACSF until recording.
b. This compound Application:
-
Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.
-
Dilute the stock solution in ACSF to the desired final concentration (typically in the range of 1-20 µM). The final concentration of the solvent should be kept low (e.g., <0.1%) to avoid off-target effects.
-
Bath-apply the OAG-containing ACSF to the brain slice in the recording chamber. Allow for a pre-incubation period of at least 15-20 minutes before recording to ensure adequate tissue penetration and target engagement.
c. Electrophysiological Recording:
-
Perform whole-cell patch-clamp or field potential recordings from neurons in the brain slice.
-
To study effects on synaptic transmission, record spontaneous, miniature, or evoked postsynaptic currents/potentials (sPSCs, mPSCs, or ePSCs).
-
To investigate synaptic plasticity, use standard protocols to induce long-term potentiation (LTP) or long-term depression (LTD) in the presence and absence of OAG.
Caption: Workflow for in vitro electrophysiology with OAG.
In Vivo Behavioral Assays
The following protocols are adapted from studies using related endocannabinoid system modulators and can be used to assess the effects of OAG on pain and anxiety-like behaviors in rodents.
a. Preparation and Administration of this compound:
-
Dissolve this compound in a vehicle suitable for in vivo administration, such as a mixture of ethanol, Emulphor (or Kolliphor EL), and saline (e.g., in a 1:1:18 ratio).
-
Administer OAG via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. The appropriate dose will need to be determined empirically, but a starting range of 1-10 mg/kg can be considered based on studies with similar compounds.
-
Administer the compound 30-60 minutes before behavioral testing to allow for absorption and distribution.
b. Assessment of Analgesia (Hot Plate Test):
-
Place the animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Record the latency to the first sign of nociception, such as licking a hind paw or jumping.
-
A cut-off time (e.g., 30-45 seconds) should be used to prevent tissue damage.
-
Compare the latencies between vehicle-treated and OAG-treated animals.
c. Assessment of Anxiety-Like Behavior (Elevated Plus Maze):
-
The elevated plus maze consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.
-
Place the animal in the center of the maze facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in the open arms and the number of entries into the open and closed arms.
-
Anxiolytic effects are indicated by an increase in the time spent and the number of entries into the open arms.
Caption: General workflow for in vivo behavioral testing with OAG.
Biochemical Assays
a. Diacylglycerol Lipase (DAGL) Activity Assay:
This radiometric assay is a sensitive method to measure DAGL activity and its inhibition by OAG[2][3].
-
Substrate Preparation: Use a radiolabeled substrate such as 1-oleoyl-[1-14C]-2-arachidonoylglycerol.
-
Enzyme Source: Prepare brain homogenates or cell lysates containing DAGL.
-
Incubation: Incubate the enzyme source with the radiolabeled substrate in a suitable buffer at 37°C in the presence and absence of OAG at various concentrations.
-
Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.
-
Thin-Layer Chromatography (TLC): Separate the lipid extract using TLC to isolate the radiolabeled product (e.g., [14C]-oleic acid).
-
Quantification: Scrape the corresponding band from the TLC plate and quantify the radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition of DAGL activity at each OAG concentration to determine the IC50 value.
b. Quantification of 2-AG Levels by LC-MS/MS:
This protocol provides a general workflow for the quantification of 2-AG in brain tissue or other biological samples following OAG administration[4][5][6][7].
-
Sample Collection: Rapidly collect and freeze the tissue samples in liquid nitrogen to prevent enzymatic degradation of 2-AG.
-
Homogenization: Homogenize the frozen tissue in a suitable solvent (e.g., acetonitrile (B52724) or a chloroform/methanol mixture) containing an internal standard (e.g., 2-AG-d8).
-
Lipid Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the lipid fraction.
-
Sample Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC-MS/MS system.
-
LC-MS/MS Analysis: Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer. Use a suitable column (e.g., C18) to separate 2-AG from other lipids.
-
Quantification: Monitor the specific precursor-to-product ion transitions for 2-AG and the internal standard in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Quantify the amount of 2-AG in the sample by comparing the peak area ratio of endogenous 2-AG to the internal standard against a standard curve.
Quantitative Data
Table 2: Effects of DAGL/MGL Inhibition on 2-AG Levels and Behavior (Data from related compounds)
| Compound | Dose/Concentration | Model/System | Effect | Percent Change | Reference |
| JZL184 (MGL inhibitor) | 16 mg/kg, i.p. | Mouse Brain | Increased 2-AG levels | +800% | [8] |
| JZL184 (MGL inhibitor) | 16 mg/kg, i.p. | Mouse Hot Plate Test | Increased nociceptive latency | ~ +100% | [8] |
| JZL184 (MGL inhibitor) | 8 mg/kg, i.p. | Fmr1 KO Mouse (Anxiety Model) | Increased time in open arms (EPM) | ~ +50% | [9] |
| 2-AG (direct agonist) | 1.6 µg (ED50) | Rat Neuropathic Pain Model | Decreased mechanical allodynia | - | [10][11] |
Note: The quantitative data presented in this table are from studies using a direct 2-AG agonist or a selective MGL inhibitor (JZL184), as specific quantitative behavioral data for this compound is limited in the currently available literature. These data provide an expected direction and magnitude of effect for compounds that increase 2-AG signaling.
Conclusion
This compound is a valuable pharmacological tool for elucidating the complex roles of the endocannabinoid system in the central nervous system. By inhibiting the degradation of 2-AG, OAG allows researchers to investigate the downstream consequences of enhanced endocannabinoid signaling in a variety of in vitro and in vivo models. The protocols and information provided in these application notes offer a starting point for researchers to design and execute experiments aimed at exploring the therapeutic potential of modulating the endocannabinoid system in neurological and psychiatric disorders. As with any pharmacological agent, careful dose-response studies and appropriate control experiments are essential for obtaining robust and interpretable results.
References
- 1. amsbio.com [amsbio.com]
- 2. Assay of DAGLα/β Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay of DAGLα/β Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Analysis of AEA and 2-AG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous UPLC-MS/MS quantification of the endocannabinoids 2-arachidonoyl glycerol (2AG), 1-arachidonoyl glycerol (1AG), and anandamide in human plasma: minimization of matrix-effects, 2AG/1AG isomerization and degradation by toluene solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of 2-Arachidonoylglycerol by μSPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Actions of N-arachidonyl-glycine in a rat inflammatory pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Increased 2-arachidonoyl-sn-glycerol levels normalize cortical responses to sound and improve behaviors in Fmr1 KO mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of the anti-nociceptive effects of 2-arachidonoyl glycerol by peripherally administered FAAH and MGL inhibitors in a neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prefrontal cortex stimulation induces 2-arachidonoyl-glycerol-mediated suppression of excitation in dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for O-Arachidonoyl Glycidol as a Monoacylglycerol Lipase (MAGL) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Arachidonoyl glycidol (B123203) (OAG) is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). It serves as a valuable tool for researchers studying the endocannabinoid system by acting as an inhibitor of monoacylglycerol lipase (B570770) (MAGL), the primary enzyme responsible for the degradation of 2-AG.[1] By blocking MAGL activity, OAG elevates the endogenous levels of 2-AG, thereby potentiating its effects on cannabinoid receptors (CB1 and CB2) and other signaling pathways. These application notes provide detailed protocols for utilizing OAG as a MAGL inhibitor in various experimental settings.
Data Presentation
Inhibitory Potency of O-Arachidonoyl Glycidol
| Target Enzyme | Tissue/Cell Fraction | IC50 Value (µM) | Reference |
| Monoacylglycerol Lipase (MAGL) | Rat Cerebellum (Cytosolic Fraction) | 4.5 | [1] |
| Monoacylglycerol Lipase (MAGL) | Rat Cerebellum (Membrane Fraction) | 19 | [1] |
| Fatty Acid Amide Hydrolase (FAAH) | Rat Cerebellum (Membrane Fraction) | 12 | [1] |
Note: The IC50 values indicate the concentration of OAG required to inhibit 50% of the enzyme's activity. The data suggests that OAG is a moderately potent inhibitor of MAGL and also exhibits some off-target effects on FAAH at higher concentrations.
Signaling Pathways Affected by MAGL Inhibition
Inhibition of MAGL by this compound leads to the accumulation of 2-AG, which in turn modulates several downstream signaling pathways.
Experimental Protocols
Protocol 1: In Vitro MAGL Activity Assay using this compound
This protocol describes a colorimetric assay to determine the inhibitory effect of OAG on MAGL activity in cell lysates or purified enzyme preparations.
Materials:
-
This compound (OAG)
-
MAGL enzyme source (e.g., rat brain cytosol, cell lysate)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4
-
Substrate: 4-Nitrophenyl acetate (B1210297) (pNPA)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of OAG in a suitable solvent (e.g., DMSO, ethanol).[1]
-
Dilute the MAGL enzyme source in Assay Buffer to the desired concentration.
-
Prepare a stock solution of pNPA in a suitable solvent (e.g., ethanol).
-
Prepare a working solution of DTNB in Assay Buffer.
-
-
Assay Protocol:
-
Add 150 µL of Assay Buffer to each well of a 96-well plate.
-
Add 10 µL of the MAGL enzyme solution to the appropriate wells.
-
To the inhibitor wells, add 10 µL of varying concentrations of OAG solution. For control wells, add 10 µL of the vehicle (e.g., DMSO).
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow OAG to interact with the enzyme.
-
Initiate the reaction by adding 40 µL of the pNPA substrate solution to each well.
-
Immediately add 10 µL of DTNB solution to each well.
-
Measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control (no enzyme) from all other readings.
-
Calculate the rate of the reaction (change in absorbance per unit time) for each concentration of OAG.
-
Plot the reaction rate against the logarithm of the OAG concentration to determine the IC50 value.
-
Protocol 2: Quantification of 2-Arachidonoylglycerol (2-AG) in Cell Culture after OAG Treatment
This protocol outlines the steps for treating cells with OAG and subsequently measuring the intracellular levels of 2-AG using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound (OAG)
-
Internal standard (e.g., 2-AG-d8)
-
Extraction solvent (e.g., acetonitrile (B52724) or a mixture of isopropanol, hexane, and ethyl acetate)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of OAG (a starting range of 1-50 µM can be tested based on the IC50 values) or vehicle control for a specified time (e.g., 1-24 hours).
-
-
Sample Collection and Extraction:
-
After treatment, aspirate the medium and wash the cells with ice-cold PBS.
-
Add ice-cold extraction solvent containing the internal standard to the cells.
-
Scrape the cells and collect the lysate.
-
Vortex the samples and centrifuge to pellet the cell debris.
-
Collect the supernatant containing the lipid extract.
-
-
LC-MS/MS Analysis:
-
Evaporate the solvent from the supernatant under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Separate 2-AG from other lipids using a suitable C18 column and a gradient of mobile phases (e.g., water and acetonitrile with formic acid).
-
Detect and quantify 2-AG and the internal standard using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the concentration of 2-AG in each sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Protocol 3: In Vivo Administration of this compound and Tissue Analysis
This protocol provides a general guideline for administering OAG to animal models and subsequently analyzing its effects on MAGL activity and endocannabinoid levels in various tissues. Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Animal model (e.g., mice, rats)
-
This compound (OAG)
-
Vehicle (e.g., a mixture of saline, ethanol, and Emulphor)
-
Surgical tools for tissue collection
-
Homogenization buffer
-
Reagents and equipment for MAGL activity assay and LC-MS/MS analysis (as described in Protocols 1 and 2)
Procedure:
-
OAG Formulation and Administration:
-
Prepare a stock solution of OAG in a suitable solvent.
-
On the day of the experiment, dilute the stock solution in the vehicle to the desired final concentration. A starting dose can be in the range of 10-40 mg/kg, administered via intraperitoneal (i.p.) injection.
-
-
Animal Treatment and Tissue Collection:
-
Administer the OAG formulation or vehicle to the animals.
-
At a predetermined time point after administration (e.g., 1-4 hours), euthanize the animals according to approved protocols.
-
Rapidly dissect the tissues of interest (e.g., brain, liver, spleen) and snap-freeze them in liquid nitrogen.
-
-
Tissue Processing and Analysis:
-
Homogenize the frozen tissues in an appropriate buffer.
-
Use a portion of the homogenate to perform a MAGL activity assay as described in Protocol 1.
-
Use another portion of the homogenate for lipid extraction and quantification of 2-AG and other endocannabinoids by LC-MS/MS as described in Protocol 2.
-
Protocol 4: Assessment of NF-κB Activation
This protocol describes how to assess the effect of OAG treatment on the activation of the NF-κB signaling pathway, a key regulator of inflammation.
Materials:
-
Cell line responsive to inflammatory stimuli (e.g., RAW 264.7 macrophages)
-
This compound (OAG)
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
Reagents for Western blotting (antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control like β-actin) or an NF-κB reporter assay kit.
Procedure:
-
Cell Treatment:
-
Pre-treat cells with OAG at various concentrations for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 15-30 minutes) to induce NF-κB activation.
-
-
Western Blot Analysis:
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of IκBα and the p65 subunit of NF-κB.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
-
-
NF-κB Reporter Assay:
-
Transfect cells with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).
-
Treat the transfected cells with OAG and/or LPS as described above.
-
Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the endocannabinoid system. By inhibiting MAGL, OAG provides a means to elevate endogenous 2-AG levels, allowing for the study of its downstream effects on various signaling pathways. The protocols provided here offer a starting point for researchers to incorporate OAG into their experimental designs. It is recommended that concentrations and incubation times be optimized for each specific cell line and experimental condition.
References
Application Notes and Protocols for Studying 2-AG Metabolism with O-Arachidonoyl Glycidol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endocannabinoid system, a crucial neuromodulatory network, is centrally regulated by the synthesis and degradation of its key signaling molecules. Among these, 2-arachidonoylglycerol (B1664049) (2-AG) is the most abundant endocannabinoid in the brain, playing a pivotal role in a wide array of physiological processes, including synaptic plasticity, pain perception, and inflammation. The metabolic pathways of 2-AG are tightly controlled by a series of enzymes, primarily diacylglycerol lipases (DAGL) for its synthesis, and monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH) for its degradation. Understanding the intricacies of 2-AG metabolism is paramount for the development of novel therapeutics targeting the endocannabinoid system.
O-Arachidonoyl glycidol (B123203) is a valuable research tool for investigating 2-AG metabolism. As an analog of 2-AG, it acts as an inhibitor of the primary 2-AG degrading enzymes, MAGL and FAAH. By blocking the activity of these enzymes, O-Arachidonoyl glycidol allows researchers to study the consequences of elevated 2-AG levels both in vitro and in vivo, providing insights into the physiological roles of this endocannabinoid.
These application notes provide detailed protocols and data for utilizing this compound as a tool to study 2-AG metabolism, intended for researchers in both academic and industrial settings.
Mechanism of Action
This compound functions as an inhibitor of the serine hydrolases MAGL and FAAH, the key enzymes responsible for the breakdown of 2-AG. By blocking these enzymes, this compound effectively increases the concentration and prolongs the signaling of 2-AG at cannabinoid receptors.
Quantitative Data
The inhibitory potency of this compound against the primary 2-AG metabolic enzymes has been determined in in vitro assays. The following table summarizes the available quantitative data.
| Compound | Target Enzyme | Assay Condition | IC50 (µM) | Reference |
| This compound | MAGL | Hydrolysis of 2-oleoyl glycerol (B35011) in cytosolic fraction of rat cerebella | 4.5 | [1][2] |
| This compound | MAGL | Hydrolysis of 2-oleoyl glycerol in membrane fraction of rat cerebella | 19 | [1][2] |
| This compound | FAAH | Hydrolysis of arachidonoyl ethanolamide in membrane fraction of rat cerebella | 12 | [1][2] |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in 2-AG metabolism and the experimental approaches to study it, the following diagrams have been generated using the DOT language.
References
Analytical Methods for the Detection and Quantification of O-Arachidonoyl Glycidol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Arachidonoyl glycidol (B123203) is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1][2][3] Structurally, it is the ester of arachidonic acid and glycidol.[1][2][3] Its primary known biological activity is the inhibition of monoacylglycerol lipase (B570770) (MAGL), the principal enzyme responsible for the degradation of 2-AG.[2] By inhibiting MAGL, O-Arachidonoyl glycidol can potentiate the signaling of endogenous 2-AG, making it a valuable tool for studying the endocannabinoid system and a potential therapeutic agent. Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, metabolism research, and preclinical and clinical development of this compound.
This document provides detailed application notes and protocols for the detection and quantification of this compound in biological matrices. The methodologies described are adapted from established and validated methods for the analysis of structurally related compounds, namely 2-AG and other glycidyl (B131873) esters.
Putative Signaling Pathway of this compound
This compound, as an analog and inhibitor of 2-AG metabolism, is expected to influence the 2-AG signaling pathway. The diagram below illustrates the canonical 2-AG signaling pathway and the proposed mechanism of action for this compound. In essence, by blocking MAGL, this compound leads to an accumulation of 2-AG, thereby enhancing its signaling through cannabinoid receptors CB1 and CB2.
Caption: Putative signaling pathway of this compound.
Analytical Methods
The two primary analytical techniques suitable for the quantification of this compound in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the direct analysis of this compound due to its high sensitivity, specificity, and minimal sample derivatization requirements.
Experimental Workflow
Caption: General workflow for LC-MS/MS analysis.
Protocol: Quantification of this compound in Plasma by LC-MS/MS
This protocol is adapted from methods for 2-AG analysis.[1][4][5]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma, add 10 µL of an internal standard (IS) solution (e.g., this compound-d8, if available, or 2-AG-d8).
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of a methyl formate:hexane (80:20, v/v) solution and vortex for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction of the aqueous layer with another 1 mL of methyl formate:hexane.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of the mobile phase (e.g., 85:15 methanol (B129727):water).
2. LC-MS/MS Instrumentation and Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 70% B
-
1-5 min: 70% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 70% B
-
6.1-8 min: 70% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (Predicted):
-
This compound: Precursor ion [M+H]+ m/z 361.3 → Product ion (e.g., loss of glycidol, m/z 287.3)
-
Internal Standard (e.g., 2-AG-d8): Precursor ion [M+H]+ m/z 387.3 → Product ion m/z 294.3
-
Note: The exact MRM transitions should be optimized by direct infusion of an this compound standard.
-
3. Data Analysis
-
Quantification is performed by integrating the peak areas of the analyte and the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the concentration of the analyte in the calibration standards.
-
The concentration of this compound in the samples is determined from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative for the quantification of this compound, although it typically requires derivatization to improve the volatility and thermal stability of the analyte.
Experimental Workflow
Caption: General workflow for GC-MS analysis.
Protocol: Quantification of this compound in Tissue by GC-MS
This protocol is adapted from methods for endocannabinoid analysis.[6][7][8]
1. Sample Preparation
-
Homogenize ~50 mg of tissue in 1 mL of acetonitrile containing an internal standard (e.g., this compound-d8 or 2-AG-d8).
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and purify using solid-phase extraction (SPE) with a C18 cartridge.
-
Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 2 mL of water, followed by 2 mL of 40% methanol.
-
Elute the analyte with 2 mL of acetonitrile.
-
Evaporate the eluate to dryness under nitrogen.
2. Derivatization
-
To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat at 70°C for 30 minutes.
-
After cooling, the sample is ready for GC-MS analysis.
3. GC-MS Instrumentation and Conditions
-
GC System: Gas chromatograph with a capillary column
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 min
-
Ramp to 300°C at 10°C/min
-
Hold at 300°C for 10 min
-
-
Mass Spectrometer: Quadrupole mass spectrometer
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitored Ions (Predicted for TMS derivative):
-
This compound-TMS: Specific fragment ions to be determined from the mass spectrum of the derivatized standard.
-
Internal Standard-TMS: Corresponding fragment ions for the derivatized internal standard.
-
4. Data Analysis
-
Quantification is based on the peak area ratios of the characteristic ions of the analyte and the internal standard.
-
A calibration curve is generated using derivatized calibration standards.
Quantitative Data Summary
The following tables summarize the expected quantitative performance of the analytical methods for this compound, based on published data for structurally similar glycidyl esters and 2-AG. It is important to note that these values should be validated for this compound in the specific biological matrix of interest.
Table 1: LC-MS/MS Method Performance (Adapted from 2-AG and Glycidyl Ester Analysis)
| Parameter | Expected Range | Reference Compound(s) |
| Limit of Detection (LOD) | 0.05 - 1 ng/mL | 2-AG, Glycidyl Esters |
| Limit of Quantification (LOQ) | 0.1 - 5 ng/mL | 2-AG, Glycidyl Esters |
| Linearity (r²) | > 0.99 | 2-AG, Glycidyl Esters |
| Recovery | 70 - 110% | 2-AG, Glycidyl Esters |
| Intra-day Precision (%RSD) | < 15% | 2-AG, Glycidyl Esters |
| Inter-day Precision (%RSD) | < 15% | 2-AG, Glycidyl Esters |
Table 2: GC-MS Method Performance (Adapted from 2-AG and Glycidyl Ester Analysis)
| Parameter | Expected Range | Reference Compound(s) |
| Limit of Detection (LOD) | 0.02 - 0.5 ng/mL | Glycidol, 2-AG |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL | Glycidol, 2-AG |
| Linearity (r²) | > 0.99 | 2-AG |
| Recovery | 60 - 100% | Glycidol, 2-AG |
| Intra-day Precision (%RSD) | < 15% | Glycidol |
| Inter-day Precision (%RSD) | < 20% | Glycidol |
Stability Considerations
Both 2-AG and glycidyl esters are known to be susceptible to degradation.[9] this compound is likely to exhibit similar instability. Key considerations include:
-
Acyl Migration: The arachidonoyl group may migrate from the glycidol backbone.
-
Hydrolysis: The ester bond can be hydrolyzed, particularly at non-neutral pH or in the presence of esterase enzymes.
-
Oxidation: The polyunsaturated arachidonoyl chain is prone to oxidation.
To ensure accurate quantification, the following precautions are recommended:
-
Keep samples on ice or at 4°C during processing.
-
Use inhibitors of esterases and lipases during sample homogenization if enzymatic degradation is a concern.
-
Store extracts at -80°C.
-
Analyze samples as quickly as possible after preparation.
-
Incorporate antioxidants (e.g., BHT) in the extraction solvent.
Conclusion
The analytical methods outlined in these application notes provide a robust framework for the detection and quantification of this compound in biological samples. While direct methods for this specific analyte are not widely published, the adaptation of validated LC-MS/MS and GC-MS protocols for structurally related endocannabinoids and glycidyl esters offers a reliable starting point for method development and validation. Careful consideration of sample handling and stability is paramount to achieving accurate and reproducible results, which are essential for advancing the research and development of this compound as a scientific tool and potential therapeutic agent.
References
- 1. Determination of 2-Arachidonoylglycerol by μSPE-LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. Determination of 2-Arachidonoylglycerol by μSPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of endocannabinoids in rat biological samples by GC/MS: technical and theoretical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Analysis of O-Arachidonoyl Glycidol and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Arachidonoyl glycidol (B123203) is a glycidyl (B131873) ester of arachidonic acid. Glycidyl esters are process-induced contaminants found in refined edible oils and fats, raising significant health concerns due to their potential carcinogenicity. In biological systems, O-Arachidonoyl glycidol is expected to be metabolized, primarily through hydrolysis, into glycidol and arachidonic acid. Glycidol, a reactive epoxide, can further be detoxified via conjugation with glutathione. Understanding the metabolic fate and quantifying the levels of this compound and its key metabolites—glycidol, arachidonic acid, and glycidol-glutathione conjugate—are crucial for toxicological assessments and drug development studies.
This document provides a detailed LC-MS/MS protocol for the simultaneous extraction and quantification of this compound and its principal metabolites from biological matrices, such as plasma.
Metabolic Pathway of this compound
The primary metabolic pathway of this compound involves enzymatic hydrolysis, followed by detoxification of the reactive glycidol intermediate.
O-Arachidonoyl glycidol solubility, stability, and solution preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Arachidonoyl glycidol (B123203) is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). It functions as an inhibitor of monoacylglycerol lipase (B570770) (MAGL), the primary enzyme responsible for the degradation of 2-AG.[1][2][3] By blocking MAGL, O-Arachidonoyl glycidol effectively increases the levels of 2-AG in tissues, thereby potentiating endocannabinoid signaling.[1][3] This compound is a valuable tool for studying the physiological and pathological roles of the endocannabinoid system. These application notes provide detailed information on the solubility, stability, and preparation of this compound solutions for research purposes.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₆O₃ | [4][5] |
| Molecular Weight | 360.5 g/mol | [4][5] |
| Formal Name | 5Z,8Z,11Z,14Z-eicosatetraenoic acid, oxiranylmethyl ester | [4][5] |
| CAS Number | 439146-24-4 | [4][5] |
Solubility
This compound is soluble in a range of organic solvents. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 20 mg/mL[4] |
| Dimethyl sulfoxide (B87167) (DMSO) | 20 mg/mL[4] |
| Ethanol | 50 mg/mL[4] |
Note: The compound is typically supplied as a solution in methyl acetate (B1210297).[4]
Stability and Storage
Proper storage is crucial to maintain the integrity of this compound. The following table provides recommended storage conditions and stability information.
| Condition | Stability |
| As supplied (in methyl acetate) | ≥ 2 years at -20°C[4] |
| In DMSO | 2 weeks at 4°C |
| In DMSO | 6 months at -80°C |
General Recommendations:
-
Store the compound in a tightly sealed vial to prevent solvent evaporation and exposure to moisture.
-
Protect from light.
-
For long-term storage, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.
Solution Preparation Protocol
This protocol describes the preparation of a stock solution and subsequent working solutions of this compound.
Materials:
-
This compound (as supplied in methyl acetate or as a neat oil)
-
Anhydrous organic solvent (e.g., DMSO or ethanol)
-
Inert gas (e.g., argon or nitrogen)
-
Calibrated micropipettes
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Solvent Evaporation (if supplied in methyl acetate):
-
Under a gentle stream of inert gas (argon or nitrogen), carefully evaporate the methyl acetate solvent. Avoid vigorous bubbling.
-
The resulting residue is the neat this compound.
-
-
Stock Solution Preparation:
-
To the vial containing the neat oil, add the desired volume of anhydrous solvent (e.g., DMSO or ethanol) to achieve the target concentration (e.g., 10 mg/mL).
-
Vortex briefly to ensure complete dissolution.
-
-
Working Solution Preparation:
-
Prepare fresh working solutions daily by diluting the stock solution with the appropriate cell culture medium or assay buffer.
-
Important: Due to the lipophilic nature of this compound, it is crucial to ensure it remains in solution in aqueous buffers. The final concentration of the organic solvent in the assay should be kept low (typically <0.1-0.5%) to avoid solvent-induced artifacts. A vehicle control containing the same concentration of the organic solvent should always be included in experiments.
-
Experimental Protocols
Solubility Determination Protocol (General Method)
This protocol outlines a general method for determining the solubility of this compound in a specific solvent.
Materials:
-
This compound (neat oil)
-
Test solvent (e.g., PBS, cell culture medium)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Spectrophotometer or HPLC
Procedure:
-
Accurately weigh a small amount of this compound.
-
Add a known volume of the test solvent to create a supersaturated solution.
-
Vortex the mixture vigorously for 5-10 minutes.
-
Equilibrate the solution at a constant temperature (e.g., 25°C or 37°C) for 24 hours to allow undissolved compound to precipitate.
-
Centrifuge the solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Quantify the concentration of this compound in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry with a standard curve or HPLC).
-
The determined concentration represents the solubility of the compound in the test solvent at that temperature.
Stability Assessment Protocol (General Method)
This protocol provides a general framework for assessing the stability of this compound in solution over time.
Materials:
-
This compound stock solution
-
Storage vials
-
Controlled temperature environments (e.g., refrigerator at 4°C, freezer at -20°C and -80°C)
-
HPLC or other suitable analytical instrument
Procedure:
-
Prepare a stock solution of this compound in the desired solvent at a known concentration.
-
Aliquot the solution into multiple vials to avoid repeated freeze-thaw cycles of the same sample.
-
Store the aliquots under the desired storage conditions (e.g., 4°C, -20°C, -80°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one aliquot from each storage condition.
-
Analyze the concentration and purity of this compound in the aliquot using a validated analytical method such as HPLC.
-
Compare the results to the initial (time 0) analysis to determine the percentage of degradation over time.
-
The stability is determined by the time it takes for the concentration to decrease by a certain percentage (e.g., 10%).
Signaling Pathway
This compound exerts its effects by inhibiting monoacylglycerol lipase (MAGL). MAGL is the key enzyme that hydrolyzes the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[2][3] By inhibiting MAGL, this compound leads to an accumulation of 2-AG.[2] Elevated levels of 2-AG enhance the activation of cannabinoid receptors, primarily CB1 and CB2, leading to various downstream cellular responses.[2] Furthermore, the inhibition of MAGL reduces the production of arachidonic acid, a precursor for pro-inflammatory prostaglandins.[2][3]
Conclusion
This compound is a potent and valuable tool for researchers studying the endocannabinoid system. Proper handling, storage, and solution preparation are essential for obtaining reliable and reproducible experimental results. The protocols and information provided in these application notes are intended to serve as a guide for the effective use of this compound in a laboratory setting.
References
- 1. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. scbt.com [scbt.com]
Practical Applications of O-Arachidonoyl Glycidol in Lipid Biochemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Arachidonoyl glycidol (B123203) is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). It serves as a valuable research tool in lipid biochemistry, primarily by acting as an inhibitor of two key enzymes responsible for the degradation of endocannabinoids: fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). By inhibiting these enzymes, O-Arachidonoyl glycidol effectively increases the endogenous levels of 2-AG, allowing researchers to investigate the physiological and pathological roles of this important signaling lipid. Its applications span studies of the endocannabinoid system, pain, inflammation, and cancer.
Mechanism of Action
This compound functions as a competitive inhibitor of both FAAH and MAGL. These serine hydrolases are responsible for the breakdown of 2-AG into arachidonic acid and glycerol, thus terminating its signaling. By blocking the active sites of these enzymes, this compound leads to an accumulation of 2-AG in various tissues, thereby potentiating its effects at cannabinoid receptors (CB1 and CB2) and other potential targets.
Data Presentation: Inhibitory Potency
The following table summarizes the reported inhibitory concentrations (IC50) of this compound against FAAH and MAGL from rat cerebellar preparations. This data provides a quantitative measure of its potency.
| Enzyme Target | Cellular Fraction | Substrate Used for Assay | IC50 (µM) |
| FAAH | Membrane | Arachidonoyl ethanolamide | 12 |
| MAGL | Cytosolic | 2-Oleoyl glycerol | 4.5 |
| MAGL | Membrane | 2-Oleoyl glycerol | 19 |
Signaling Pathways
The primary signaling pathway influenced by this compound is the endocannabinoid system. By elevating 2-AG levels, it indirectly modulates the activity of cannabinoid receptors, which are G-protein coupled receptors that influence a variety of downstream signaling cascades.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound. These protocols are based on established methods for studying MAGL and FAAH inhibitors and should be optimized for specific experimental conditions.
In Vitro Enzyme Inhibition Assay
This protocol describes how to determine the IC50 value of this compound against MAGL and FAAH.
Materials:
-
Purified recombinant or tissue-derived MAGL or FAAH
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
Substrate:
-
For MAGL: [³H]2-oleoylglycerol (2-OG) or a fluorogenic substrate
-
For FAAH: [³H]anandamide (AEA) or a fluorogenic substrate
-
-
Scintillation fluid and counter (for radioactive assays) or a fluorescence plate reader
-
96-well plates
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound in the assay buffer. The final concentrations should span a range that is expected to produce 0-100% inhibition.
-
Dilute the enzyme (MAGL or FAAH) in the assay buffer to the desired working concentration.
-
Prepare the substrate solution in the assay buffer.
-
-
Assay:
-
In a 96-well plate, add a small volume of each this compound dilution to triplicate wells. Include control wells with buffer only (for 0% inhibition) and a potent known inhibitor (for 100% inhibition).
-
Add the diluted enzyme to each well and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction. For radioactive assays, this can be done by adding an acidic stop solution (e.g., 1:1 chloroform:methanol). For fluorogenic assays, the reaction may be stopped by adding a specific reagent or by reading the plate immediately.
-
-
Data Analysis:
-
Measure the amount of product formed. For radioactive assays, this involves separating the product from the substrate (e.g., by liquid-liquid extraction) and measuring the radioactivity in a scintillation counter. For fluorogenic assays, measure the fluorescence intensity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Assessment of Analgesic Effects (Rodent Model)
This protocol outlines a general procedure to evaluate the potential analgesic effects of this compound in a rodent model of inflammatory pain.
Materials:
-
This compound
-
Vehicle (e.g., a mixture of ethanol, Emulphor, and saline)
-
Inflammatory agent (e.g., carrageenan or complete Freund's adjuvant - CFA)
-
Apparatus for assessing pain (e.g., von Frey filaments for mechanical allodynia, radiant heat source for thermal hyperalgesia)
-
Laboratory rodents (rats or mice)
Procedure:
-
Induction of Inflammation:
-
Induce localized inflammation by injecting an inflammatory agent (e.g., 1% carrageenan solution) into the plantar surface of one hind paw of the animals.
-
-
Drug Administration:
-
At a specific time point after the induction of inflammation (e.g., 2-3 hours for carrageenan), administer this compound or the vehicle control via a chosen route (e.g., intraperitoneal, oral, or local injection). Use a range of doses to assess dose-dependency.
-
-
Behavioral Testing:
-
At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), assess the pain response in the inflamed paw.
-
Mechanical Allodynia: Use von Frey filaments of increasing stiffness to determine the paw withdrawal threshold.
-
Thermal Hyperalgesia: Use a radiant heat source (e.g., Hargreaves apparatus) to measure the latency to paw withdrawal.
-
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds or latencies between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant increase in withdrawal threshold or latency in the treated groups indicates an analgesic effect.
-
Cell Viability Assay (Cancer Cell Lines)
This protocol describes how to assess the effect of this compound on the viability of cancer cells in culture.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
Cell viability reagent (e.g., MTT, MTS, or a reagent for measuring ATP content)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere and grow for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. The final concentrations should cover a broad range to determine any potential cytotoxic effects. Include a vehicle control.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
-
Incubation:
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric or fluorometric reaction to occur.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine if it has a dose-dependent effect on cell viability and to calculate an IC50 value if applicable.
-
Conclusion
This compound is a potent tool for researchers studying the endocannabinoid system and its role in various physiological and pathological processes. By inhibiting the degradation of 2-AG, it allows for the elucidation of the downstream effects of this important signaling lipid. The protocols provided here offer a starting point for investigating the practical applications of this compound in lipid biochemistry and drug development. It is crucial to note that these are general protocols, and specific parameters such as concentrations, incubation times, and choice of model system should be optimized for each specific research question.
Guidelines for In Vivo Administration of O-Arachidonoyl Glycidol in Animal Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
O-Arachidonoyl glycidol (B123203) is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) and is recognized as an inhibitor of fatty acid amide hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, O-Arachidonoyl glycidol can potentiate endocannabinoid signaling, a pathway implicated in numerous physiological processes including pain, inflammation, and neurotransmission. These characteristics make this compound a valuable tool for preclinical research in various disease models.
This document provides detailed application notes and protocols for the in vivo administration of this compound in animal models. Due to the limited availability of direct in vivo data for this compound, the following guidelines are largely based on established protocols for other well-characterized FAAH inhibitors and related lipid-based signaling molecules. Researchers should consider these recommendations as a starting point and recognize the critical need for dose-finding and preliminary toxicology studies for this compound specifically.
Data Presentation: In Vivo Administration of FAAH Inhibitors
The following table summarizes in vivo administration data for commonly used FAAH inhibitors in rodent models. This information can serve as a reference for designing initial studies with this compound.
| Compound | Animal Model | Route of Administration | Dose Range | Vehicle | Reference |
| URB597 | Mouse | Intraperitoneal (i.p.) | 0.1 - 3 mg/kg | 5% Tween 80/5% polyethylene (B3416737) glycol/saline | [3][4] |
| URB597 | Mouse | Oral (p.o.), Subcutaneous (s.c.) | 1 - 10 mg/kg | Not specified | [5] |
| PF-04457845 | Human | Oral (p.o.) | 1 - 20 mg (total dose) | Not specified | [6] |
| OL-135 | Rat | Intraperitoneal (i.p.) | 20 - 60 mg/kg | Not specified | [7] |
| JZL184 | Mouse | Not specified | 8 - 16 mg/kg | Not specified | [8] |
Experimental Protocols
Preparation of this compound Formulation
Due to its lipid nature, this compound is expected to have low water solubility. A suitable vehicle is essential for achieving a stable and homogenous formulation for in vivo administration.
Materials:
-
This compound
-
Vehicle components (e.g., DMSO, corn oil, Tween 80, polyethylene glycol, saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Solubilization: Begin by dissolving this compound in a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Vehicle Preparation: In a separate sterile tube, prepare the final vehicle solution. A common vehicle for lipid-based compounds is a mixture of DMSO and corn oil. For instance, a 50:50 DMSO:corn oil mixture can be used for initial solubilization, followed by dilution to the final desired concentration, ensuring the final DMSO concentration is low (typically <5%) to minimize toxicity. Alternatively, a vehicle consisting of 5% Tween 80 and 5% polyethylene glycol in saline is also commonly used.
-
Formulation: Slowly add the dissolved this compound in DMSO to the final vehicle solution while vortexing to ensure proper mixing and prevent precipitation.
-
Homogenization: If necessary, sonicate the final formulation briefly to ensure a homogenous suspension or solution.
-
Control Vehicle: Prepare a vehicle-only control solution using the same procedure but omitting this compound. This is crucial for control animals in the experiment.
In Vivo Administration
The choice of administration route will depend on the experimental design and the desired pharmacokinetic profile.
a. Intraperitoneal (i.p.) Injection
-
Animal Restraint: Properly restrain the animal (mouse or rat) to expose the abdominal area.
-
Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Injection: Using a sterile syringe with an appropriate gauge needle (e.g., 25-27 gauge for mice), insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated, confirming correct needle placement.
-
Injection: Slowly inject the this compound formulation or vehicle control.
-
Withdrawal: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.
b. Oral Gavage (p.o.)
-
Animal Restraint: Gently but firmly restrain the animal.
-
Gavage Needle: Use a sterile, ball-tipped gavage needle appropriate for the size of the animal.
-
Administration: Carefully insert the gavage needle into the mouth and advance it along the roof of the mouth until it passes the pharynx and into the esophagus. Do not force the needle.
-
Delivery: Once the needle is in the correct position, slowly administer the this compound formulation or vehicle control.
-
Withdrawal: Gently remove the gavage needle and return the animal to its cage. Monitor for any signs of respiratory distress.
c. Subcutaneous (s.c.) Injection
-
Animal Restraint: Restrain the animal and lift a fold of skin, typically in the dorsal region (scruff).
-
Injection: Insert a sterile needle into the base of the tented skin, parallel to the body.
-
Aspiration: Gently aspirate to ensure a blood vessel has not been entered.
-
Injection: Slowly inject the formulation. A small bleb will form under the skin.
-
Withdrawal: Withdraw the needle and return the animal to its cage.
Mandatory Visualizations
Signaling Pathway of FAAH Inhibition
Caption: Signaling pathway of FAAH inhibition by this compound.
Experimental Workflow for In Vivo Administration
Caption: Experimental workflow for in vivo administration of this compound.
References
- 1. High-resolution metabolomics to discover potential parasite-specific biomarkers in a Plasmodium falciparum erythrocytic stage culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Inhibitors of fatty acid amide hydrolase reduce carrageenan-induced hind paw inflammation in pentobarbital-treated mice: comparison with indomethacin and possible involvement of cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anandamide and 2-arachidonoylglycerol differentially modulate autistic-like traits in a genetic model of autism based on FMR1 deletion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Routes to Inhibit Fatty Acid Amide Hydrolase: Do All Roads Lead to the Same Place? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blocking of fatty acid amide hydrolase activity with PF-04457845 in human brain: a positron emission tomography study with the novel radioligand [(11)C]CURB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased 2-arachidonoyl-sn-glycerol levels normalize cortical responses to sound and improve behaviors in Fmr1 KO mice - PMC [pmc.ncbi.nlm.nih.gov]
O-Arachidonoyl Glycidol: A Researcher's Guide to Procurement and Application
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
O-Arachidonoyl glycidol (B123203) is a valuable research tool for scientists investigating the endocannabinoid system. As a potent and irreversible dual inhibitor of two key enzymes, monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH), it serves as a critical compound for studying the physiological and pathological roles of the endocannabinoid ligands 2-arachidonoylglycerol (B1664049) (2-AG) and anandamide (B1667382) (AEA). This document provides detailed information on commercial sources for purchasing O-Arachidonoyl glycidol, along with comprehensive protocols for its use in enzyme inhibition assays. Furthermore, it elucidates the signaling pathways affected by this inhibitor, offering a complete guide for researchers in neuroscience, pharmacology, and drug development.
Commercial Sources for this compound
This compound is available from several reputable suppliers of biochemicals for research purposes. The purity of the compound is typically high (≥98%). It is most commonly supplied as a solution in methyl acetate (B1210297) or another organic solvent and should be stored at -20°C for long-term stability.[1] Pricing and available quantities can vary, and it is advisable to request quotes from multiple vendors.
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD) |
| Cayman Chemical | This compound | 439146-24-4 | ≥98% | 10 mg, 50 mg | Request a quote |
| Santa Cruz Biotechnology | This compound | 439146-24-4 | ≥98% | 10 mg, 50 mg | Request a quote |
| Amsbio | This compound | 439146-24-4 | ≥98% | 10 mg, 50 mg | Request a quote |
| DC Chemicals | This compound | 439146-24-4 | ≥98% | 100 mg, 250 mg, 1 g | Request a quote |
| Interprise USA | This compound | 439146-24-4 | ≥98% | 10 mg | Request a quote |
| Neta Scientific (distributor for Cayman Chemical) | Cayman this compound | 439146-24-4 | ≥98% | 50 mg | $632.00[2] |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.
Mechanism of Action
This compound is an analog of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] It acts as an inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of 2-AG.[3] By inhibiting MAGL, this compound leads to an accumulation of 2-AG, thereby enhancing its signaling through cannabinoid receptors CB1 and CB2.[3] Additionally, this compound has been shown to inhibit fatty acid amide hydrolase (FAAH), the enzyme that degrades anandamide (AEA), another major endocannabinoid.[1] This dual inhibitory activity makes it a powerful tool for potentiating overall endocannabinoid tone in experimental systems.
Experimental Protocols
The following are detailed protocols for in vitro enzyme inhibition assays to determine the potency of this compound against MAGL and FAAH.
Monoacylglycerol Lipase (MAGL) Inhibition Assay (Fluorometric)
This protocol is adapted from a fluorogenic substrate assay for MAGL.[4][5]
Materials:
-
Human recombinant MAGL
-
This compound
-
Fluorogenic MAGL substrate (e.g., 2-arachidonoylglycerol-based fluorogenic substrate)
-
Assay Buffer: 40 mM HEPES, pH 7.5, 0.1 mg/ml BSA
-
DMSO
-
Black, flat-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Assay Protocol:
-
Add 5 µl of serially diluted this compound (in DMSO) or DMSO (for control wells) to the wells of the 96-well plate.
-
Add 145 µl of Assay Buffer to each well.
-
Add 40 µl of the diluted MAGL enzyme solution to each well.
-
Incubate the plate for 30 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 10 µl of the fluorogenic substrate solution to each well.
-
-
Measurement:
-
Immediately measure the fluorescence in a kinetic mode for 30 minutes at 37°C, with readings taken every minute.
-
Use excitation and emission wavelengths appropriate for the chosen fluorogenic substrate.
-
-
Data Analysis:
-
Determine the rate of the enzymatic reaction (slope of the linear portion of the fluorescence versus time curve).
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control (DMSO) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)
This protocol is based on a fluorometric assay for FAAH activity.[6][7][8]
Materials:
-
Human recombinant FAAH or cell/tissue homogenates containing FAAH
-
This compound
-
FAAH substrate (e.g., AMC arachidonoyl amide)
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[7]
-
DMSO
-
White, 96-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare the FAAH enzyme solution (recombinant or homogenate) in FAAH Assay Buffer.
-
Prepare a working solution of the FAAH substrate in a suitable solvent (e.g., ethanol).[7]
-
-
Assay Protocol:
-
To the wells of the 96-well plate, add the following:
-
Incubate the plate for 5 minutes at 37°C.[7]
-
Initiate the reactions by adding 10 µl of the FAAH substrate to all wells.
-
-
Measurement:
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction from the linear portion of the kinetic curve.
-
Subtract the background fluorescence rate from all other readings.
-
Determine the percentage of inhibition for each concentration of this compound relative to the 100% initial activity wells.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
This compound's inhibition of MAGL and FAAH has profound effects on the endocannabinoid signaling pathway. The following diagrams illustrate the mechanism of action and a typical experimental workflow.
Figure 1: this compound's effect on endocannabinoid signaling.
Figure 2: Workflow for determining the IC50 of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]
- 3. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
O-Arachidonoyl glycidol stability issues and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and troubleshooting of experiments involving O-Arachidonoyl glycidol (B123203).
Frequently Asked Questions (FAQs)
Q1: What is O-Arachidonoyl glycidol and what is its primary mechanism of action?
This compound is an analog of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG)[1][2]. It functions as an inhibitor of key enzymes in the endocannabinoid system, primarily monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH)[2][3]. By blocking these enzymes, it prevents the breakdown of endocannabinoids like 2-AG and anandamide, leading to their increased levels and enhanced signaling. The presence of a reactive epoxide ring suggests that it may act as a covalent inhibitor.
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C[3]. It is typically supplied as a solution in methyl acetate[3]. Under these conditions, it is stable for at least two years[3].
Q3: What are the main stability concerns with this compound?
The primary stability concerns for this compound stem from two key features of its structure: the reactive epoxide ring and the polyunsaturated arachidonoyl chain.
-
Hydrolysis of the Epoxide Ring: The glycidol moiety is susceptible to hydrolysis, especially in aqueous solutions and under acidic or basic conditions[4]. This opens the epoxide ring to form a diol.
-
Oxidation of the Arachidonoyl Chain: The four double bonds in the arachidonic acid chain are prone to oxidation, which can be initiated by exposure to air (oxygen), light, and elevated temperatures[5][6].
Q4: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol[2][3].
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected enzyme inhibition (e.g., variable IC50 values).
| Potential Cause | Troubleshooting Step |
| Degradation of this compound Stock Solution | Prepare fresh stock solutions regularly. Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles and exposure to air and moisture[5]. Store stock solutions at -80°C under an inert atmosphere (argon or nitrogen) for maximum stability[5]. |
| Hydrolysis in Aqueous Assay Buffer | Prepare working dilutions of this compound in assay buffer immediately before use. Minimize the time the compound spends in aqueous buffer before initiating the assay. |
| Oxidation of the Arachidonoyl Chain | Protect stock solutions and assay plates from light[5]. Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to organic stock solutions, but verify its compatibility with your assay[5]. |
| Inhibitor Adsorption to Plasticware | Use low-adhesion polypropylene (B1209903) tubes and plates. Consider the inclusion of a low concentration of a non-ionic detergent (e.g., Triton X-100 or Tween-20) in the assay buffer, ensuring it does not interfere with enzyme activity. |
| Inconsistent Pipetting of Viscous/Sticky Compound | Use positive displacement pipettes or reverse pipetting techniques for accurate handling of small volumes of viscous organic stock solutions. |
| Covalent Inhibition Mechanism | As a potential covalent inhibitor, the IC50 value may be time-dependent. Ensure a consistent pre-incubation time between the inhibitor and the enzyme in all experiments to obtain reproducible results[7]. |
Issue 2: Poor solubility or precipitation in assay medium.
| Potential Cause | Troubleshooting Step |
| "Crashing out" of the compound from organic solvent into aqueous buffer. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically <1%) and consistent across all wells. Perform serial dilutions in the assay buffer. |
| Low aqueous solubility of the lipid-like molecule. | Sonication of the diluted solution may help to create a more uniform dispersion. However, be cautious as this can also introduce heat. |
Stability and Storage Data
While specific quantitative stability data for this compound is limited, the following table summarizes recommended storage and handling conditions based on its chemical properties and information on related compounds.
| Condition | Recommendation | Rationale |
| Long-Term Storage (Stock Solution in Organic Solvent) | -20°C to -80°C, under inert gas (argon or nitrogen), in amber glass vials. | To minimize oxidation and degradation. Storing at -80°C provides maximum stability[5]. |
| Short-Term Storage (Working Dilutions in Aqueous Buffer) | Prepare fresh for each experiment. If temporary storage is necessary, keep on ice and use within a few hours. | The epoxide ring is susceptible to hydrolysis in aqueous environments. |
| Freeze-Thaw Cycles | Avoid. Aliquot stock solutions into single-use vials. | Repeated temperature changes can accelerate degradation and introduce moisture. |
| Exposure to Light | Minimize. Use amber vials and protect assay plates from direct light. | The polyunsaturated arachidonoyl chain is susceptible to photo-oxidation[5]. |
| pH of Aqueous Solutions | Maintain a neutral and stable pH. Avoid acidic or basic conditions. | The epoxide ring is unstable in acidic or basic environments, leading to rapid hydrolysis[4]. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC-UV
This method can be used to assess the purity of this compound and detect potential degradation products.
Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Acetonitrile (B52724)/Water/Acetic Acid (70:30:0.1, v/v/v)
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v)
-
This compound sample
Procedure:
-
Prepare a stock solution of this compound in acetonitrile or isopropanol.
-
Set the column temperature to 30°C.
-
Set the UV detector to 205 nm.
-
Use a flow rate of 1.0 mL/min.
-
Inject the sample onto the column.
-
Run a gradient elution as follows (example, may require optimization):
-
0-10 min: 100% Mobile Phase A
-
10-25 min: Linear gradient to 100% Mobile Phase B
-
25-30 min: Hold at 100% Mobile Phase B
-
30-35 min: Return to 100% Mobile Phase A and equilibrate.
-
-
Analyze the chromatogram for the main peak (this compound) and any additional peaks that may indicate impurities or degradation products.
Protocol 2: MAGL Inhibition Assay (Colorimetric)
This protocol is adapted from a general MAGL inhibitor screening assay and can be used to determine the inhibitory activity of this compound.
Materials:
-
Recombinant human MAGL
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.2
-
Substrate: Arachidonoyl-1-thio-glycerol
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
This compound
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer containing a consistent, low percentage of DMSO.
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Add the MAGL enzyme solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the substrate (Arachidonoyl-1-thio-glycerol) and DTNB.
-
Immediately begin kinetic measurements of the absorbance at 412 nm every minute for 15-30 minutes. The product of the reaction, thioglycerol, reacts with DTNB to produce a yellow-colored compound that absorbs at 412 nm[1][8].
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 3: FAAH Inhibition Assay (Fluorometric)
This protocol is based on a commercially available FAAH inhibitor screening assay kit and can be adapted for use with this compound.
Materials:
-
Recombinant human FAAH
-
Assay Buffer: e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA
-
Fluorogenic Substrate: Arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide (AAMCA)
-
This compound
-
Known FAAH inhibitor (e.g., URB597) as a positive control
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer with a consistent, low percentage of DMSO.
-
To the wells of the black microplate, add the diluted this compound, vehicle control, and positive control.
-
Add the FAAH enzyme solution to all wells and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the AAMCA substrate solution to all wells.
-
Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity kinetically for 20-30 minutes at 37°C.
-
Determine the reaction rate from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
Caption: Recommended workflow for the storage and handling of this compound.
Caption: Inhibition of endocannabinoid degradation by this compound.
Caption: Troubleshooting workflow for inconsistent enzyme inhibition results.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxidation of polyunsaturated fatty acids to produce lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Comparison of Quantification Using UV-Vis, NMR, and HPLC Methods of Retinol-Like Bakuchiol Present in Cosmetic Products [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Optimizing the effective concentration of O-Arachidonoyl glycidol for enzyme assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the effective concentration of O-Arachidonoyl glycidol (B123203) in enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is O-Arachidonoyl glycidol and what are its primary targets?
A1: this compound is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). It functions as an inhibitor of several serine hydrolases, most notably monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH).[1][2] It has also been identified as an inhibitor of α/β-hydrolase domain containing 2 (ABHD2), an enzyme involved in sperm fertility.[3]
Q2: What is the mechanism of action of this compound?
A2: this compound acts as an irreversible inhibitor by covalently modifying the catalytic serine residue within the active site of its target enzymes. This covalent modification inactivates the enzyme, preventing it from hydrolyzing its natural substrates.
Q3: What are the typical IC50 values for this compound against its primary targets?
A3: The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the experimental conditions, such as enzyme source and substrate concentration. However, reported approximate values are:
| Enzyme Target | IC50 Value (µM) | Source |
| Monoacylglycerol Lipase (MAGL) - Cytosolic | 4.5 | [1][2] |
| Monoacylglycerol Lipase (MAGL) - Membrane | 19 | [1][2] |
| Fatty Acid Amide Hydrolase (FAAH) | 12 | [1][2] |
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solution in an organic solvent, such as methyl acetate (B1210297) or ethanol. For long-term storage, it is recommended to store it at -20°C. For preparing working solutions, it can be dissolved in solvents like DMF, DMSO, or ethanol.[1] It is important to minimize exposure to moisture and air to prevent degradation.
Troubleshooting Guides
Issue 1: Determining the Optimal Inhibitor Concentration Range
-
Question: I am unsure what concentration range of this compound to use in my initial experiments.
-
Answer: A good starting point is to test a wide range of concentrations centered around the known IC50 values of your target enzyme. A typical approach is to perform a dose-response curve with concentrations spanning several orders of magnitude (e.g., from 0.01 µM to 100 µM). This will help you determine the potency of the inhibitor in your specific assay conditions.
Issue 2: Low or No Inhibition Observed
-
Question: I am not observing any significant inhibition of my target enzyme, even at high concentrations of this compound.
-
Answer:
-
Enzyme Activity: Confirm that your enzyme is active. Run a positive control without any inhibitor to ensure the assay is working correctly.
-
Inhibitor Integrity: Ensure that the this compound has been stored properly and has not degraded. Prepare fresh dilutions from a stock solution for each experiment.
-
Solubility Issues: this compound is a lipid and may have limited solubility in aqueous assay buffers. Ensure that the final concentration of the organic solvent (e.g., DMSO) used to dissolve the inhibitor is low (typically <1%) and consistent across all wells to avoid solvent effects on enzyme activity.
-
Assay Conditions: The inhibitory potency can be influenced by factors such as pH, temperature, and substrate concentration. Ensure these are optimized and consistent.
-
Issue 3: High Variability in Results
-
Question: My replicate experiments are showing high variability in the measured inhibition.
-
Answer:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for small volumes of the inhibitor and enzyme.
-
Mixing: Thoroughly mix the contents of each well after adding all components.
-
Incubation Time: Use a consistent pre-incubation time for the enzyme and inhibitor to allow for sufficient binding before adding the substrate.
-
Plate Effects: Be aware of potential edge effects on microplates. It is good practice to not use the outermost wells or to fill them with buffer.
-
Experimental Protocols
Protocol 1: Monoacylglycerol Lipase (MAGL) Inhibition Assay
This protocol is adapted from a general fluorometric MAGL inhibitor screening assay.
Materials:
-
Human recombinant MAGL
-
MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)
-
Fluorogenic MAGL substrate (e.g., a substrate that releases a fluorescent product upon cleavage)
-
This compound
-
DMSO (for dissolving the inhibitor)
-
96-well black microplate with a clear bottom
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 1X MAGL Assay Buffer from a 10X stock.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in MAGL Assay Buffer to achieve the desired final concentrations in the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare the MAGL enzyme and substrate according to the manufacturer's instructions.
-
-
Assay Protocol:
-
Add 80 µL of MAGL Assay Buffer to each well of the 96-well plate.
-
Add 10 µL of the diluted this compound solutions or vehicle control (assay buffer with the same percentage of DMSO) to the respective wells.
-
Add 10 µL of the diluted MAGL enzyme solution to all wells except for the no-enzyme control wells (add 10 µL of assay buffer instead).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the MAGL substrate solution to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for a set period (e.g., 30 minutes) or as an endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: General workflow for an enzyme inhibition assay.
Caption: Inhibition of endocannabinoid-degrading enzymes.
References
How to prevent the degradation of O-Arachidonoyl glycidol during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of O-Arachidonoyl glycidol (B123203) to prevent its degradation during experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the storage, handling, and application of O-Arachidonoyl glycidol.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected inhibitory activity | Degradation of this compound due to improper storage or handling. | Store the compound at -20°C or lower in a tightly sealed container.[1][2] For long-term storage, consider flushing the vial with an inert gas (nitrogen or argon). |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. | |
| Hydrolysis of the ester bond. | Prepare aqueous solutions fresh for each experiment. Avoid prolonged storage in aqueous buffers, especially at non-neutral pH. | |
| Precipitate formation in stock solution | Poor solubility at low temperatures. | Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[3] Gently vortex to ensure the solution is homogeneous. |
| Contamination of the solvent. | Use high-purity, anhydrous solvents such as ethanol (B145695), DMSO, or DMF to prepare stock solutions.[1][2] | |
| Variability between experimental replicates | Oxidation of the arachidonoyl moiety. | Protect solutions from light and air exposure.[4] Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to organic stock solutions.[4] |
| Inaccurate pipetting of the viscous stock solution. | Use positive displacement pipettes or reverse pipetting techniques for accurate measurement of viscous solutions. | |
| Difficulty dissolving the compound | Inappropriate solvent selection. | This compound is soluble in organic solvents like ethanol (50 mg/ml), DMSO (20 mg/ml), and DMF (20 mg/ml).[1][2] For aqueous buffers, prepare a concentrated stock in an organic solvent first and then dilute. |
| Low temperature of the solvent. | Ensure the solvent is at room temperature before attempting to dissolve the compound. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the optimal storage conditions for this compound?
-
Q2: How should I prepare stock solutions?
-
It is recommended to prepare stock solutions in anhydrous organic solvents such as ethanol, DMSO, or DMF.[1][2] To minimize degradation, it is best to prepare fresh solutions. If storage is necessary, aliquot the stock solution into single-use vials and store at -20°C or -80°C for up to one month.[3]
-
-
Q3: Can I store this compound in an aqueous buffer?
-
It is not recommended to store this compound in aqueous solutions for extended periods as the ester linkage is susceptible to hydrolysis.[5] Prepare aqueous working solutions fresh on the day of the experiment.
-
Experimental Procedures
-
Q4: What are the primary degradation pathways for this compound?
-
Q5: How can I prevent oxidation during my experiments?
-
Q6: What is the recommended pH range for experiments involving this compound?
-
Q7: How does temperature affect the stability of this compound?
-
Elevated temperatures can accelerate both hydrolysis and oxidation.[5] It is recommended to keep the compound and its solutions on ice whenever possible during experimental setup and to conduct incubations at the required experimental temperature for the shortest necessary duration.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound to warm to room temperature for at least one hour before opening.[3]
-
Under a gentle stream of inert gas (nitrogen or argon), add the appropriate volume of anhydrous ethanol, DMSO, or DMF to achieve the desired concentration (e.g., 20 mg/ml in DMSO).[1][2]
-
Cap the vial tightly and vortex gently until the compound is fully dissolved.
-
For storage, aliquot the stock solution into single-use amber vials, flush with inert gas, and store at -20°C or -80°C.
Protocol 2: Inhibition of Monoacylglycerol Lipase (MAGL) Activity Assay
-
Prepare a fresh working solution of this compound by diluting the stock solution in the assay buffer. The final concentration of the organic solvent in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.
-
Pre-incubate the enzyme preparation (e.g., cell lysate or purified MAGL) with varying concentrations of this compound or vehicle control in the assay buffer for a specified time at the desired temperature.
-
Initiate the enzymatic reaction by adding the MAGL substrate (e.g., 2-oleoylglycerol).
-
After a set incubation period, terminate the reaction.
-
Quantify the product of the enzymatic reaction (e.g., oleic acid) using a suitable method such as a colorimetric or fluorometric assay, or by LC-MS.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: A generalized workflow for handling this compound.
Caption: this compound inhibits MAGL, increasing 2-AG levels.
References
- 1. caymanchem.com [caymanchem.com]
- 2. netascientific.com [netascientific.com]
- 3. Alcohol dehydrogenase-catalyzed in vitro oxidation of anandamide to N-arachidonoyl glycine, a lipid mediator: Synthesis of N-acyl glycinals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The preparation of 2-O-[1’-14C]arachidonoyl-1-O-stearoyl-sn-glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidized-1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphorylcholine induces vascular endothelial superoxide production: Implication of NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Investigating potential off-target effects of O-Arachidonoyl glycidol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using O-Arachidonoyl glycidol (B123203) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of O-Arachidonoyl glycidol?
This compound is an analog of the endocannabinoid 2-arachidonoyl glycerol (B35011) (2-AG). Its primary on-target activities are the inhibition of monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH), the key enzymes responsible for the degradation of 2-AG and anandamide (B1667382), respectively.[1]
Q2: What are the known IC50 values for this compound against its primary targets?
The half-maximal inhibitory concentrations (IC50) for this compound are:
-
Monoacylglycerol Lipase (MAGL):
-
Fatty Acid Amide Hydrolase (FAAH):
-
12 µM in the membrane fraction of rat cerebella.[1]
-
Q3: What are the potential off-target effects of this compound?
-
Other Serine Hydrolases: The serine hydrolase superfamily is large, and inhibitors designed for one member may exhibit cross-reactivity with others. Of particular note are α/β-hydrolase domain containing 6 (ABHD6) and 12 (ABHD12), which also contribute to 2-AG hydrolysis.[2][3]
-
Cannabinoid Receptors (CB1 and CB2): As an analog of 2-AG, there is a possibility of direct interaction with cannabinoid receptors. 2-AG itself is a full agonist at both CB1 and CB2 receptors.[4]
-
Other Lipases and Esterases: The compound may interact with other enzymes involved in lipid metabolism.
Q4: How can I assess the selectivity of this compound in my experimental system?
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique to assess the selectivity of inhibitors against an entire enzyme family in a native biological sample.[5][6] This method utilizes probes that covalently bind to the active site of enzymes, allowing for a direct readout of enzyme activity and inhibitor-induced changes.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Unexpected or Inconsistent Cellular Phenotype
Possible Cause 1: Off-target effects on other serine hydrolases.
-
Troubleshooting Steps:
-
Pharmacological Inhibition: Co-incubate your system with selective inhibitors for known off-targets like ABHD6 or ABHD12 to see if the unexpected phenotype is rescued.
-
Activity-Based Protein Profiling (ABPP): Use competitive ABPP with a broad-spectrum serine hydrolase probe to identify which other hydrolases are being inhibited by this compound in your specific experimental model.
-
Genetic Knockdown/Knockout: If available, use cell lines or animal models with genetic deletion of potential off-target enzymes to confirm their involvement.
-
Possible Cause 2: Direct activation or antagonism of cannabinoid receptors.
-
Troubleshooting Steps:
-
Receptor Antagonism: Co-administer selective antagonists for CB1 (e.g., Rimonabant) and CB2 (e.g., SR144528) receptors. If the observed effect is blocked, it suggests direct cannabinoid receptor involvement.
-
Receptor Binding Assays: Perform radioligand binding assays to determine if this compound directly displaces known cannabinoid receptor ligands.
-
Calcium Mobilization Assays: In cells expressing cannabinoid receptors, assess for changes in intracellular calcium levels upon application of this compound.[7]
-
Issue 2: High Variability in Experimental Results
Possible Cause 1: Instability or degradation of this compound.
-
Troubleshooting Steps:
-
Storage: Store this compound stock solutions at -20°C or lower, preferably under an inert gas like argon or nitrogen to prevent oxidation.
-
Solvent: Use high-quality, anhydrous solvents for preparing stock solutions. The compound is soluble in DMF, DMSO, and ethanol.[1]
-
Working Solutions: Prepare fresh working solutions for each experiment from the stock solution. Avoid repeated freeze-thaw cycles.
-
Acyl Migration: Be aware that 2-AG and its analogs can undergo acyl migration to the more stable 1-AG isomer. While this compound is not 2-AG, the potential for structural rearrangement should be considered, especially with prolonged incubation times or non-optimal storage.
-
Possible Cause 2: Poor solubility in aqueous media.
-
Troubleshooting Steps:
-
Use of a Carrier: For cell-based assays, complex this compound with a carrier protein like fatty acid-free bovine serum albumin (BSA) to improve solubility and delivery to cells.
-
Sonication/Vortexing: Ensure thorough mixing when diluting the compound into aqueous buffers. Gentle sonication may aid in dispersion.
-
Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your assay as low as possible (typically <0.1%) to avoid solvent-induced artifacts.
-
Quantitative Data Summary
| Compound | Target Enzyme | Tissue/Fraction | IC50 (µM) | Reference |
| This compound | Monoacylglycerol Lipase (MAGL) | Rat Cerebella (Cytosolic) | 4.5 | [1] |
| This compound | Monoacylglycerol Lipase (MAGL) | Rat Cerebella (Membrane) | 19 | [1] |
| This compound | Fatty Acid Amide Hydrolase (FAAH) | Rat Cerebella (Membrane) | 12 | [1] |
Experimental Protocols
Protocol 1: In Vitro Enzyme Inhibition Assay (Spectrophotometric)
This protocol describes a general method to determine the IC50 of this compound against MAGL.
Materials:
-
Purified recombinant MAGL
-
4-Nitrophenyl acetate (B1210297) (4-NPA) as a chromogenic substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate spectrophotometer
Methodology:
-
Prepare Reagents:
-
Prepare a series of dilutions of this compound in assay buffer.
-
Prepare a working solution of MAGL in assay buffer.
-
Prepare a working solution of 4-NPA in assay buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add:
-
Assay Buffer
-
This compound dilution or vehicle (DMSO)
-
MAGL enzyme solution
-
-
Include controls: "no enzyme" (buffer only), and "vehicle control" (enzyme + DMSO).
-
-
Pre-incubation:
-
Gently mix the plate and pre-incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the 4-NPA substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately begin reading the absorbance at 405-415 nm every minute for 15-30 minutes. The product, 4-nitrophenol, is yellow.
-
-
Data Analysis:
-
Calculate the reaction rate (Vmax) for each concentration of the inhibitor.
-
Normalize the data with the vehicle control representing 100% activity and the "no enzyme" control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP) for Selectivity
This protocol outlines a workflow to assess the selectivity of this compound against serine hydrolases in a complex proteome (e.g., cell lysate or tissue homogenate).
Materials:
-
Cell lysate or tissue homogenate
-
This compound
-
Broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine)
-
SDS-PAGE gels and imaging system
-
(Optional for target identification) Biotinylated probe, streptavidin beads, and mass spectrometry capabilities.
Methodology:
-
Proteome Preparation: Prepare a protein lysate from your cells or tissue of interest.
-
Inhibitor Incubation:
-
Aliquot the proteome and treat with varying concentrations of this compound or vehicle (DMSO).
-
Incubate for 30 minutes at 37°C.
-
-
Probe Labeling:
-
Add the FP-rhodamine probe to each sample.
-
Incubate for another 30 minutes at 37°C.
-
-
SDS-PAGE Analysis:
-
Quench the reactions by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled enzymes using a fluorescence gel scanner.
-
-
Data Analysis:
-
Inhibition of a specific serine hydrolase will be observed as a decrease in the fluorescence intensity of the corresponding band at the appropriate molecular weight.
-
Compare the band intensities in the this compound-treated lanes to the vehicle control to identify off-target inhibition.
-
Visualizations
Caption: On-target effects of this compound on the endocannabinoid system.
Caption: Workflow for assessing inhibitor selectivity using competitive ABPP.
Caption: Logical workflow for troubleshooting off-target effects.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The serine hydrolases MAGL, ABHD6 and ABHD12 as guardians of 2-arachidonoylglycerol signalling through cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The serine hydrolases MAGL, ABHD6 and ABHD12 as guardians of 2-arachidonoylglycerol signalling through cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiological roles of 2-arachidonoylglycerol, an endogenous cannabinoid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selectivity of Inhibitors of Endocannabinoid Biosynthesis Evaluated by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. Evidence that 2-arachidonoylglycerol but not N-palmitoylethanolamine or anandamide is the physiological ligand for the cannabinoid CB2 receptor. Comparison of the agonistic activities of various cannabinoid receptor ligands in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for interpreting data from O-Arachidonoyl glycidol experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing O-Arachidonoyl glycidol (B123203) (OAG) in their experiments. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is O-Arachidonoyl glycidol (OAG) and what is its primary mechanism of action?
A1: this compound (OAG) is an analog of 2-arachidonoyl glycerol (B35011) (2-AG), an endogenous cannabinoid.[1][2][3] Its primary mechanism of action is the inhibition of monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH), the key enzymes responsible for the degradation of the endocannabinoids 2-AG and anandamide (B1667382) (AEA), respectively.[1][2][4][5][6][7] By blocking these enzymes, OAG increases the levels of endocannabinoids, thereby enhancing their signaling.[5]
Q2: What are the known off-target effects of OAG?
A2: A significant off-target effect of OAG is the activation of Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC3 and TRPC6.[8] This can lead to an influx of cations like Ca2+ and Na+, which may produce experimental outcomes independent of MAGL and FAAH inhibition.[8]
Q3: How should I prepare and store OAG?
A3: OAG is typically supplied as a solution in an organic solvent like methyl acetate. For long-term storage, it should be kept at -20°C.[1][2] For experimental use, it is soluble in DMF (20 mg/ml), DMSO (20 mg/ml), and ethanol (B145695) (50 mg/ml).[1][2] It is important to aliquot the stock solution to minimize freeze-thaw cycles.
Q4: What are appropriate positive and negative controls for an OAG experiment?
A4:
-
Positive Controls: A known MAGL inhibitor (e.g., JZL184) or FAAH inhibitor (e.g., URB597) can be used to confirm that the experimental system is responsive to the inhibition of these enzymes.[4]
-
Negative Controls: To control for off-target effects on TRPC channels, a known TRPC channel blocker such as SKF-96365 can be used.[8] A vehicle control (the solvent used to dissolve OAG, e.g., DMSO) is essential to ensure that the solvent itself is not causing any observed effects.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent results in my OAG experiment.
-
Possible Cause: This could be due to several factors including off-target effects, incorrect OAG concentration, or issues with experimental setup.
-
Troubleshooting Workflow:
-
Verify On-Target Effect: Confirm that OAG is inhibiting MAGL and/or FAAH in your system. This can be done using an enzyme activity assay (see Experimental Protocols section).
-
Investigate Off-Target Effects: If the observed phenotype is not consistent with MAGL/FAAH inhibition, consider the involvement of TRPC channels.
-
Experiment: Measure intracellular calcium levels in response to OAG using a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM).[8]
-
Controls: Pre-incubate cells with a TRPC channel blocker (e.g., SKF-96365) before adding OAG.[8] Use a calcium-free extracellular buffer to confirm that any calcium signal is due to influx from the extracellular space.[8]
-
-
Optimize OAG Concentration: Perform a dose-response curve to determine the optimal concentration of OAG for your specific cell type and assay.
-
Review Experimental Protocol: Carefully review your protocol for any potential errors in reagent preparation, incubation times, or measurement procedures.
-
Issue 2: The observed effect is not consistent with known endocannabinoid signaling pathways.
-
Possible Cause: The effect may be due to the activation of TRPC channels, leading to downstream signaling events independent of cannabinoid receptors.
-
Troubleshooting Workflow:
-
Hypothesis: The observed effect is due to Ca2+ influx through TRPC3/6 channels.[8]
-
Experiment: As described above, measure intracellular calcium concentration in response to OAG.
-
Controls: Utilize TRPC channel blockers and calcium-free buffers to isolate the effect.[8]
-
Literature Review: Investigate the known downstream signaling pathways of TRPC3 and TRPC6 activation in your experimental system.
-
Quantitative Data
Table 1: Inhibitory Potency of this compound (OAG)
| Enzyme Target | Assay Condition | IC50 Value | Reference |
| Monoacylglycerol Lipase (MAGL) | Cytosolic fraction of rat cerebella | 4.5 µM | [1][2] |
| Monoacylglycerol Lipase (MAGL) | Membrane fraction of rat cerebella | 19 µM | [1][2] |
| Fatty Acid Amide Hydrolase (FAAH) | Membrane fraction of rat cerebella | 12 µM | [1][2] |
Experimental Protocols
Protocol 1: General Cell Culture Treatment with OAG
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and grow for 24-48 hours.
-
OAG Preparation: Prepare a stock solution of OAG in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution to the desired final concentrations in serum-free culture medium. It is crucial to ensure the final solvent concentration is consistent across all treatment groups, including the vehicle control.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of OAG or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) at 37°C in a CO2 incubator.
-
Downstream Analysis: After incubation, harvest the cells or supernatant for downstream analysis, such as Western blotting, qPCR, or functional assays.
Protocol 2: In Vitro MAGL/FAAH Inhibition Assay
This protocol is adapted from commercially available inhibitor screening kits.
-
Reagent Preparation:
-
Prepare the assay buffer as recommended by the kit manufacturer.
-
Reconstitute the MAGL or FAAH enzyme and the fluorogenic substrate according to the kit instructions.
-
Prepare a dilution series of OAG in the assay buffer. Also, prepare a known MAGL inhibitor (e.g., JZL184) or FAAH inhibitor (e.g., URB597) as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, enzyme, and either OAG, the positive control inhibitor, or a vehicle control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of OAG.
-
Plot the reaction rate against the logarithm of the OAG concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Protocol 3: Calcium Imaging of OAG-Induced Signaling
This protocol provides a general framework for measuring changes in intracellular calcium.
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for microscopy.
-
Loading with Calcium Indicator:
-
Prepare a loading solution of a fluorescent calcium indicator (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺).
-
Incubate the cells with the loading solution at 37°C in the dark for 30-60 minutes.
-
Wash the cells to remove excess dye and allow for de-esterification of the dye.
-
-
Imaging:
-
Mount the dish on an inverted fluorescence microscope.
-
Acquire a baseline fluorescence reading for 1-2 minutes.
-
Gently add the OAG working solution to the dish.
-
Continuously record the fluorescence intensity to measure changes in intracellular calcium.
-
-
Controls:
-
To confirm the role of TRPC channels, pre-incubate a separate set of cells with a TRPC channel blocker (e.g., SKF-96365) before adding OAG.
-
To verify that the calcium increase is from the extracellular space, perform the experiment in a calcium-free buffer.
-
Signaling Pathways and Workflows
Caption: OAG Signaling Pathways.
Caption: OAG Troubleshooting Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. A fluorescence-based assay for monoacylglycerol lipase compatible with inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multiple Mechanisms of TRPC Activation - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medium.com [medium.com]
- 7. graphviz.org [graphviz.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: O-Arachidonoyl Glycidol Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Arachidonoyl glycidol (B123203) (OAG) in mass spectrometry applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not seeing a clear molecular ion peak for O-Arachidonoyl glycidol. What could be the issue?
A1: Several factors can contribute to a weak or absent molecular ion ([M+H]⁺) for this compound (Molecular Weight: 360.5 g/mol )[1][2][3].
-
Suboptimal Ionization: OAG, like many lipids, may not ionize efficiently under all electrospray ionization (ESI) conditions. Ensure your mobile phase composition is appropriate for lipid analysis. The use of additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) can promote the formation of adducts that are more stable or readily detected than the protonated molecule[4][5].
-
In-source Fragmentation: The energy in the ion source (e.g., cone voltage) might be too high, causing the molecule to fragment before it is detected. Try reducing the cone or fragmentor voltage.
-
Adduct Formation: this compound may be present primarily as adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), especially if there is trace contamination in your glassware or solvents[6]. Look for ions at the expected m/z for these adducts (see Table 1).
-
Sample Concentration: The concentration of your sample may be too low for detection. Conversely, a very high concentration can lead to ion suppression[7].
Q2: I am observing multiple peaks that could be related to my compound. How can I identify the correct ones?
A2: It is common to observe several ion species related to a single analyte in ESI-MS. Here’s how to approach identification:
-
Check for Common Adducts: Calculate the expected m/z values for common adducts of this compound. The most prevalent adducts in positive ion mode are typically with protons ([M+H]⁺), sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺). A comprehensive list of common adducts can be found in various resources[8][9].
-
Look for Isotopic Patterns: The natural abundance of isotopes (especially ¹³C) will produce a characteristic isotopic pattern. The M+1 peak should be present at a predictable intensity relative to the monoisotopic peak.
-
Perform MS/MS: Fragmenting the potential parent ions will help confirm their identity. The fragmentation pattern should be consistent with the structure of this compound.
Q3: What are the expected fragmentation patterns for this compound in MS/MS analysis?
-
Neutral Loss of the Glycidol Headgroup: A common fragmentation pathway for glycerolipids is the loss of the glycerol (B35011) backbone[11]. For OAG, this would correspond to a neutral loss of the glycidol moiety.
-
Loss of the Arachidonoyl Acyl Chain: Cleavage of the ester bond can result in the loss of the arachidonic acid chain as a neutral molecule or a ketene, leaving a charged glycidol fragment.
-
Fragmentation of the Arachidonoyl Chain: The polyunsaturated arachidonoyl chain itself can undergo fragmentation, although this is more common with higher energy dissociation methods[10].
-
Loss of Water: A neutral loss of water (18.01 Da) from the protonated molecule is a common fragmentation pathway for molecules with hydroxyl groups or in-source rearrangement[11].
Q4: My signal intensity is poor and inconsistent. How can I improve it?
A4: Poor signal intensity is a frequent issue in mass spectrometry[7]. Consider the following:
-
Tuning and Calibration: Ensure your mass spectrometer is recently tuned and calibrated according to the manufacturer's recommendations.
-
Sample Preparation: Lipids are prone to degradation and can be lost during sample preparation. Use a robust lipid extraction method, such as a modified Folch or Bligh-Dyer extraction, and handle samples at low temperatures to minimize degradation. Toluene-based liquid-liquid extraction has been shown to be effective for similar compounds[12].
-
Chromatography: Poor chromatographic peak shape can lead to lower signal intensity. Optimize your LC method for lipid analysis. A C18 reversed-phase column is commonly used for separating lipids[13][14].
-
Ion Source Cleaning: A contaminated ion source can significantly suppress the signal. Regular cleaning of the ESI probe and source optics is crucial.
Quantitative Data
The following table summarizes the calculated monoisotopic m/z values for the molecular ion and common adducts of this compound (C₂₃H₃₆O₃, Monoisotopic Mass: 360.2664 Da).
| Ion Species | Formula | Charge | Calculated m/z |
| [M+H]⁺ | C₂₃H₃₇O₃⁺ | +1 | 361.2737 |
| [M+Na]⁺ | C₂₃H₃₆O₃Na⁺ | +1 | 383.2557 |
| [M+K]⁺ | C₂₃H₃₆O₃K⁺ | +1 | 399.2296 |
| [M+NH₄]⁺ | C₂₃H₄₀O₃N⁺ | +1 | 378.3003 |
Experimental Protocols
Lipid Extraction from Biological Samples (Modified Bligh-Dyer Method)
This protocol is a general procedure for the extraction of lipids from biological matrices and may need to be optimized for your specific sample type.
-
Homogenization: Homogenize the tissue sample in a mixture of chloroform (B151607):methanol:water (1:2:0.8, v/v/v).
-
Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v). Vortex the mixture thoroughly.
-
Centrifugation: Centrifuge the sample to separate the aqueous and organic phases.
-
Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/acetonitrile).
LC-MS/MS Analysis
This is a representative LC-MS/MS method for lipid analysis that can be adapted for this compound.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating lipids[15].
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is typically used to elute lipids of increasing hydrophobicity.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is common.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Acquisition Mode: Full scan for initial identification of parent ions, followed by product ion scans (MS/MS) for structural confirmation. For quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) can be used.
-
Source Parameters: Optimize cone/fragmentor voltage, gas flow rates, and temperatures to maximize the signal for this compound.
-
Visualizations
Inhibition of 2-Arachidonoylglycerol (B1664049) (2-AG) Metabolism by this compound
This compound is an analog of 2-arachidonoylglycerol (2-AG) and acts as an inhibitor of monoacylglycerol lipase (B570770) (MAGL), the primary enzyme responsible for the hydrolysis of 2-AG[3][16][17][18]. This diagram illustrates the metabolic pathway of 2-AG and the inhibitory action of this compound.
Caption: this compound inhibits the MAGL-mediated hydrolysis of 2-AG.
Troubleshooting Workflow for Poor Signal Intensity
This workflow provides a logical sequence of steps to diagnose and resolve issues with poor signal intensity in the mass spectrometric analysis of this compound.
Caption: A workflow for troubleshooting poor signal intensity in MS analysis.
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. netascientific.com [netascientific.com]
- 4. A versatile ultra-high performance LC-MS method for lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. learning.sepscience.com [learning.sepscience.com]
- 7. gmi-inc.com [gmi-inc.com]
- 8. support.waters.com [support.waters.com]
- 9. Mass Spectrometry Adduct Calculator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipidomic Analysis of Endocannabinoid Signaling: Targeted Metabolite Identification and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous UPLC-MS/MS quantification of the endocannabinoids 2-arachidonoyl glycerol (2AG), 1-arachidonoyl glycerol (1AG), and anandamide in human plasma: minimization of matrix-effects, 2AG/1AG isomerization and degradation by toluene solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. 2.11. Lipidomic analysis using liquid chromatography‐mass spectrometry (LC‐MS) [bio-protocol.org]
- 16. Blockade of 2-arachidonoylglycerol hydrolysis by selective monoacylglycerol lipase inhibitor 4-nitrophenyl 4-(dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate (JZL184) Enhances retrograde endocannabinoid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Selective inhibition of 2-AG hydrolysis enhances endocannabinoid signaling in hippocampus [escholarship.org]
Improving the extraction efficiency of O-Arachidonoyl glycidol from biological samples
Welcome to the technical support center for the extraction of O-Arachidonoyl glycidol (B123203) (OAG) from biological samples. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their OAG extraction efficiency.
Disclaimer: O-Arachidonoyl glycidol (OAG) is a structural analog of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Currently, there is a limited amount of published literature detailing specific extraction protocols for OAG. The information provided herein is largely based on established and validated methods for 2-AG and other endocannabinoids. Due to the reactive nature of the glycidol group, stability of OAG during extraction may differ from that of 2-AG. It is crucial to validate any adapted method for your specific biological matrix.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when extracting this compound from biological samples?
A1: The primary challenges are similar to those encountered with other endocannabinoids like 2-AG and include:
-
Chemical Instability: OAG, like 2-AG, is susceptible to degradation. The glycidol moiety in OAG contains a reactive epoxide ring which can be prone to hydrolysis, particularly under acidic or basic conditions. Additionally, the arachidonoyl chain is unsaturated and can be oxidized.
-
Isomerization: While OAG itself does not isomerize in the same way as 2-AG (which rearranges to 1-AG), the potential for other chemical modifications to the glycidol group exists.
-
Low Endogenous Concentrations: Endocannabinoid-like molecules are often present at very low levels in biological tissues, requiring sensitive analytical methods for detection and quantification.
-
Matrix Effects: Biological samples are complex matrices containing numerous lipids, proteins, and other molecules that can interfere with extraction and analysis, particularly in mass spectrometry-based methods.
Q2: Which extraction method is better for OAG: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
A2: Both LLE and SPE have been used successfully for the extraction of structurally similar endocannabinoids. The choice depends on the sample matrix, desired throughput, and available resources.
-
LLE is a classic and robust method. It can be highly efficient but may be more time-consuming and use larger volumes of organic solvents.
-
SPE can offer higher sample throughput, reduced solvent consumption, and cleaner extracts. However, it requires careful method development to ensure good recovery of the analyte.
Q3: What solvents are recommended for OAG extraction?
A3: Based on protocols for 2-AG, a common approach for LLE is a biphasic solvent system. Toluene (B28343) has been shown to be effective in preventing the isomerization of 2-AG and may offer similar stability for OAG. For SPE, methanol (B129727) is a common elution solvent.
Q4: How can I prevent the degradation of OAG during sample collection and processing?
A4: To minimize degradation, it is critical to inhibit enzymatic activity immediately upon sample collection. This can be achieved by:
-
Collecting samples on ice.
-
Adding enzyme inhibitors, such as phenylmethylsulfonyl fluoride (B91410) (PMSF), to the collection tubes or homogenization buffer.
-
Processing samples as quickly as possible and storing them at -80°C.
Q5: What analytical technique is most suitable for quantifying OAG?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of endocannabinoids and related compounds due to its high sensitivity and selectivity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Recovery of OAG | Degradation of OAG: The glycidol moiety may be unstable under the extraction conditions (e.g., pH, temperature). | - Ensure all extraction steps are performed on ice. - Use a neutral or slightly acidic pH for all aqueous solutions. - Minimize the time between sample collection and analysis. - Consider the use of antioxidants in the extraction solvent. |
| Inefficient Extraction: The chosen solvent system may not be optimal for OAG. | - Test different solvent systems. For LLE, consider alternatives to traditional Folch or Bligh-Dyer methods, such as using toluene. - For SPE, optimize the wash and elution steps. Ensure the sorbent chemistry is appropriate for a lipid-like molecule. | |
| Analyte Adsorption: OAG may adsorb to plasticware or glassware. | - Use polypropylene (B1209903) tubes and pipette tips. - Silanize glassware to reduce active sites for adsorption. | |
| High Variability Between Replicates | Inconsistent Sample Handling: Variations in time or temperature during processing can lead to inconsistent degradation. | - Standardize all sample handling procedures. - Use an automated extraction system if available for improved consistency. |
| Matrix Effects: Inconsistent ion suppression or enhancement in the mass spectrometer. | - Improve sample cleanup. This may involve an additional purification step after the initial extraction. - Use a stable isotope-labeled internal standard for OAG if available to compensate for matrix effects. | |
| Poor Chromatographic Peak Shape | Co-eluting Interferences: Other lipids or matrix components may be interfering with the chromatography. | - Optimize the LC gradient to improve separation. - Enhance the sample cleanup procedure to remove more interfering substances. |
| Analyte Degradation on Column: The analytical column chemistry may not be suitable for OAG. | - Try a different column with a different stationary phase. - Ensure the mobile phase is compatible with OAG stability. |
Quantitative Data Summary
The following tables summarize recovery data for 2-arachidonoylglycerol (2-AG), a close structural analog of OAG. This data is provided as a reference and may not be directly representative of OAG recovery. It is imperative to validate these methods for OAG in your specific matrix.
Table 1: Comparison of 2-AG Recovery using Liquid-Liquid Extraction (LLE) from Plasma
| Solvent System | Recovery (%) | Reference |
| Toluene | 60 - 80 | [1] |
| Ethyl Acetate | 60 - 80 | [1] |
| Chloroform:Methanol (2:1, v/v) | 60 - 80 | [1] |
Table 2: Comparison of 2-AG Recovery using Solid-Phase Extraction (SPE) from Aortic Tissue
| SPE Sorbent | Recovery (%) | Reference |
| Oasis HLB | 81 - 86 | [2] |
Experimental Protocols
The following are detailed protocols for LLE and SPE, adapted from validated methods for 2-AG.
Protocol 1: Liquid-Liquid Extraction (LLE) using Toluene
This protocol is adapted from methods designed to minimize 2-AG isomerization and is a good starting point for OAG extraction.[1]
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Toluene (HPLC grade)
-
Internal standard (if available)
-
Centrifuge capable of 4°C
-
Nitrogen evaporator
-
LC-MS grade reconstitution solvent (e.g., acetonitrile:water 90:10 v/v)
Procedure:
-
Sample Preparation:
-
For liquid samples (e.g., plasma), thaw on ice.
-
For tissue samples, homogenize in a suitable buffer on ice.
-
-
Spiking:
-
To a 1.5 mL polypropylene tube, add 500 µL of the biological sample.
-
Add the internal standard.
-
-
Extraction:
-
Add 1 mL of ice-cold toluene to the sample.
-
Vortex vigorously for 1 minute.
-
-
Phase Separation:
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Collection of Organic Phase:
-
Carefully transfer the upper organic layer (toluene) to a new tube, avoiding the protein interface and aqueous layer.
-
-
Drying:
-
Evaporate the toluene to dryness under a gentle stream of nitrogen at room temperature.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of reconstitution solvent.
-
Vortex for 30 seconds.
-
-
Analysis:
-
Transfer the reconstituted sample to an LC-MS vial for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is a general approach based on methods for endocannabinoid extraction from various biological matrices.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
SPE cartridges (e.g., C18 or a polymer-based sorbent like Oasis HLB)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Internal standard (if available)
-
SPE manifold
-
Centrifuge capable of 4°C
-
Nitrogen evaporator
-
LC-MS grade reconstitution solvent
Procedure:
-
Sample Preparation:
-
Prepare the biological sample as described in the LLE protocol.
-
Add the internal standard.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the prepared biological sample onto the SPE cartridge.
-
Allow the sample to pass through the sorbent at a slow, steady rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 10% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the OAG from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Drying:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of reconstitution solvent.
-
Vortex for 30 seconds.
-
-
Analysis:
-
Transfer the reconstituted sample to an LC-MS vial for analysis.
-
Visualizations
Signaling Pathway
Caption: OAG inhibits MAGL and FAAH, increasing endocannabinoid levels.
Experimental Workflows
Caption: Liquid-Liquid Extraction (LLE) workflow for OAG.
References
Designing appropriate experimental controls for O-Arachidonoyl glycidol studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Arachidonoyl glycidol (B123203) (OAG).
Frequently Asked Questions (FAQs)
Q1: What is O-Arachidonoyl glycidol (OAG) and what is its primary mechanism of action?
This compound (OAG) is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Its primary mechanism of action is the inhibition of monoacylglycerol lipase (B570770) (MAGL), the main enzyme responsible for the degradation of 2-AG. By inhibiting MAGL, OAG leads to an accumulation of endogenous 2-AG, thereby potentiating its signaling effects. OAG also exhibits inhibitory activity against fatty acid amide hydrolase (FAAH), another key enzyme in the endocannabinoid system.
Q2: What are the expected downstream effects of OAG treatment in a cellular model?
By increasing the levels of 2-AG, OAG treatment is expected to activate cannabinoid receptors, primarily CB1 and CB2. This can trigger a variety of downstream signaling cascades, including the modulation of adenylyl cyclase activity, activation of mitogen-activated protein kinase (MAPK) pathways, and regulation of ion channels. The specific effects will depend on the cell type and the expression levels of cannabinoid receptors and other components of the endocannabinoid system.
Q3: What is a suitable starting concentration for OAG in a cell-based assay?
The optimal concentration of OAG will vary depending on the cell type, assay duration, and the specific endpoint being measured. Based on its reported IC50 values for MAGL and FAAH inhibition (typically in the low micromolar range), a good starting point for a dose-response experiment would be in the range of 1 µM to 50 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and handle OAG?
OAG is a lipid and should be handled with care to avoid degradation. It is typically supplied in an organic solvent like methyl acetate (B1210297) or ethanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent such as DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock in serum-free media immediately before use and vortex thoroughly to ensure a homogenous suspension. Due to the potential for hydrolysis and acyl migration, it is advisable to use freshly prepared dilutions for each experiment.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of OAG treatment. | 1. Sub-optimal concentration: The concentration of OAG used may be too low to elicit a response in your specific cell type. 2. Short incubation time: The duration of treatment may not be sufficient for the accumulation of 2-AG and downstream signaling to occur. 3. Low expression of target enzymes/receptors: The cells may have low levels of MAGL, FAAH, or cannabinoid receptors. 4. Degradation of OAG: The compound may have degraded due to improper storage or handling. | 1. Perform a dose-response experiment: Test a wider range of OAG concentrations (e.g., 0.1 µM to 100 µM). 2. Optimize incubation time: Conduct a time-course experiment (e.g., 30 minutes, 1 hour, 4 hours, 24 hours). 3. Confirm target expression: Use techniques like qPCR or Western blotting to verify the expression of MAGL, FAAH, CB1, and CB2 in your cell line. 4. Use fresh aliquots of OAG: Prepare fresh dilutions from a properly stored stock solution for each experiment. |
| High variability between replicate experiments. | 1. Inconsistent OAG concentration: Poor solubility or uneven suspension of OAG in the culture medium. 2. Cell passage number and confluency: Variations in cell state can affect their responsiveness. | 1. Ensure proper solubilization: Vortex the working solution thoroughly before adding it to the cells. Consider using a carrier protein like BSA to improve solubility. 2. Standardize cell culture conditions: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. |
| Observed effects are not consistent with known cannabinoid receptor signaling. | 1. Off-target effects: OAG may be interacting with other cellular targets. While specific off-target effects of OAG are not extensively documented, related diacylglycerol molecules are known to activate Protein Kinase C (PKC) isoforms or Transient Receptor Potential Canonical (TRPC) channels. 2. Metabolism of 2-AG to other signaling molecules: The increased 2-AG may be metabolized by other enzymes (e.g., COX-2) to produce prostaglandins, which have their own biological activities. | 1. Use receptor antagonists: To confirm the involvement of cannabinoid receptors, pre-treat cells with selective CB1 (e.g., Rimonabant) and CB2 (e.g., AM630) antagonists before adding OAG. 2. Inhibit alternative metabolic pathways: Use inhibitors of other relevant enzymes (e.g., a COX-2 inhibitor) to dissect the contribution of different signaling lipids. 3. Include a structurally similar but inactive control: If available, use a molecule with a similar structure to OAG that does not inhibit MAGL to control for non-specific effects. |
| Cell toxicity observed at higher concentrations. | 1. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. 2. Intrinsic cytotoxicity of OAG: At high concentrations, OAG itself may induce cell death. | 1. Include a vehicle control: Ensure that the final concentration of the solvent is the same across all treatment groups and is below the toxic threshold for your cells (typically <0.5% for DMSO). 2. Perform a cell viability assay: Use an MTT or similar assay to determine the cytotoxic concentration of OAG in your cell line. |
Quantitative Data Summary
| Parameter | This compound (OAG) | Notes |
| IC50 for rat brain MAGL | ~7 µM | The concentration at which OAG inhibits 50% of MAGL activity. |
| IC50 for rat brain FAAH | ~10 µM | The concentration at which OAG inhibits 50% of FAAH activity. |
| Recommended Starting Concentration Range (in vitro) | 1 - 50 µM | Highly dependent on cell type and experimental conditions. A dose-response study is essential. |
| Recommended Incubation Time Range (in vitro) | 30 minutes - 24 hours | Short-term for signaling events, long-term for changes in gene expression or cell viability. |
Experimental Protocols
Protocol 1: General Procedure for OAG Treatment of Cultured Cells
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of OAG Stock Solution: Prepare a 10 mM stock solution of OAG in sterile DMSO. Aliquot into single-use vials and store at -20°C or -80°C.
-
Preparation of Working Solution: Immediately before use, thaw an aliquot of the OAG stock solution. Dilute the stock solution to the desired final concentrations in serum-free cell culture medium. Vortex the working solution vigorously for at least 30 seconds to ensure a homogenous suspension.
-
Cell Treatment:
-
For antagonist experiments, pre-incubate the cells with the antagonist for the recommended time (e.g., 30-60 minutes) before adding OAG.
-
Remove the culture medium from the cells and wash once with sterile phosphate-buffered saline (PBS).
-
Add the prepared OAG working solutions to the cells.
-
For the vehicle control, add serum-free medium containing the same final concentration of DMSO as the highest OAG concentration group.
-
-
Incubation: Incubate the cells for the desired time period at 37°C in a CO2 incubator.
-
Downstream Analysis: After incubation, proceed with the desired downstream analysis, such as cell lysis for Western blotting, RNA extraction for qPCR, or a cell viability assay.
Protocol 2: Western Blot Analysis of MAPK Pathway Activation
-
Follow the general OAG treatment protocol as described above. Recommended incubation times for MAPK activation are typically short (e.g., 5, 15, 30, 60 minutes).
-
Cell Lysis: After incubation, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of ERK, JNK, and p38 MAPK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: OAG inhibits MAGL, leading to increased 2-AG levels.
Caption: Downstream signaling pathways activated by increased 2-AG.
Caption: Recommended experimental controls for OAG studies.
Addressing and overcoming O-Arachidonoyl glycidol's poor solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and overcome the challenges associated with the poor solubility of O-Arachidonoyl glycidol (B123203) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is O-Arachidonoyl glycidol and what are its primary applications?
This compound is a synthetic analog of the endogenous cannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1][2][3][4] It is primarily used in research as an inhibitor of two key enzymes responsible for the degradation of endocannabinoids: monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH).[1][5][6] By inhibiting these enzymes, this compound effectively increases the levels of endocannabinoids like 2-AG and anandamide, making it a valuable tool for studying the endocannabinoid system's role in various physiological processes, including pain, inflammation, and neurotransmission.[5][7]
Q2: What are the known solubility properties of this compound?
This compound is a lipophilic compound with poor aqueous solubility. Its established solubility in common organic solvents is summarized in the table below. Information on its solubility in aqueous buffers like PBS is limited, and it is considered practically insoluble in water.
Quantitative Solubility Data
| Solvent | Solubility | Molar Concentration (approx.) |
| Dimethylformamide (DMF) | 20 mg/mL | ~55.5 mM |
| Dimethyl sulfoxide (B87167) (DMSO) | 20 mg/mL | ~55.5 mM |
| Ethanol (B145695) | 50 mg/mL | ~138.7 mM |
Data sourced from manufacturer datasheets.[1][5] The molecular weight of this compound is 360.5 g/mol .
Troubleshooting Guide: Solubility Issues
Problem: I am having difficulty dissolving this compound for my in vitro cell culture experiments.
Solution: Direct dissolution in aqueous media is not recommended. The standard procedure involves preparing a concentrated stock solution in an appropriate organic solvent and then diluting it into your aqueous experimental medium.
Recommended Protocol: Preparing this compound for Cell Culture
-
Stock Solution Preparation:
-
Dissolve this compound in sterile, anhydrous DMSO to a final concentration of 10-20 mM.
-
Ensure the compound is fully dissolved by vortexing. Gentle warming to 37°C can aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentration.
-
Crucially, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent toxicity.
-
Add the diluted this compound solution to your cells immediately after preparation.
-
Problem: My compound precipitates out of solution when I add it to my aqueous buffer.
Solution: This is a common issue when diluting a lipophilic compound from an organic stock solution into an aqueous medium. Here are several strategies to overcome this:
-
Pre-warm the aqueous medium: Warming your buffer or cell culture medium to 37°C before adding the compound can help maintain solubility.
-
Increase the rate of mixing: Add the stock solution dropwise to the aqueous medium while gently vortexing or stirring to facilitate rapid dispersion.
-
Use a carrier protein: For in vitro assays, pre-complexing the compound with a carrier protein like fatty acid-free bovine serum albumin (BSA) can improve its stability and delivery to cells. A typical starting molar ratio of compound to BSA is 1:1 to 4:1.
Advanced Solubilization Strategies
For applications requiring higher concentrations of this compound in aqueous solutions, or for in vivo studies, more advanced formulation strategies may be necessary.
Cyclodextrin Encapsulation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate lipophilic molecules, thereby increasing their aqueous solubility.
Experimental Protocol: this compound Encapsulation with β-Cyclodextrin
-
Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to β-cyclodextrin. This can be optimized for maximum solubility.
-
Complexation:
-
Dissolve the desired amount of β-cyclodextrin in your aqueous buffer with stirring.
-
In a separate tube, dissolve this compound in a minimal amount of a volatile organic solvent like ethanol or acetone.
-
Slowly add the this compound solution to the stirring β-cyclodextrin solution.
-
Continue stirring at room temperature for 24-48 hours to allow for complex formation.
-
-
Solvent Removal: If a volatile organic solvent was used, remove it under a stream of nitrogen or by rotary evaporation.
-
Characterization (Optional but Recommended): Confirm complex formation and determine encapsulation efficiency using techniques like NMR, DSC, or HPLC.
-
Filtration: Filter the final solution through a 0.22 µm filter to sterilize and remove any un-complexed precipitate.
Lipid-Based Formulations (Lipid Nanoparticles)
Encapsulating this compound in lipid nanoparticles (LNPs) can significantly improve its solubility, stability, and bioavailability, particularly for in vivo applications.
Experimental Protocol: Preparation of this compound-Loaded Lipid Nanoparticles by High-Pressure Homogenization
-
Lipid Phase Preparation:
-
Select a solid lipid (e.g., glyceryl monostearate, stearic acid) and a liquid lipid (e.g., oleic acid) for a nanostructured lipid carrier (NLC) formulation.
-
Dissolve this compound and the lipids in a small volume of a volatile organic solvent (e.g., chloroform/methanol mixture).
-
Remove the solvent under vacuum to form a thin lipid film.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution containing a surfactant (e.g., Polysorbate 80, Lecithin) at a concentration of 1-5% (w/v).
-
-
Pre-emulsion Formation:
-
Melt the lipid phase by heating it to 5-10°C above the melting point of the solid lipid.
-
Heat the aqueous phase to the same temperature.
-
Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Pass the hot pre-emulsion through a high-pressure homogenizer for several cycles at an optimized pressure (e.g., 500-1500 bar).
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Characterization:
-
Analyze the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by separating the free drug from the nanoparticles (e.g., by ultracentrifugation) and quantifying the drug in each fraction.
-
Signaling Pathway and Experimental Workflow Diagrams
Explanation of the Signaling Pathway Diagram:
The endocannabinoid 2-arachidonoylglycerol (2-AG) is synthesized from diacylglycerol (DAG) by the enzyme diacylglycerol lipase (DAGL). 2-AG then acts as a retrograde messenger, binding to and activating cannabinoid receptors CB1 and CB2 on nearby cells. This activation leads to a variety of downstream cellular effects, including the modulation of neurotransmitter release and inflammatory responses.[5] The signaling of 2-AG is terminated by its enzymatic hydrolysis into arachidonic acid and glycerol, primarily by monoacylglycerol lipase (MAGL) and to a lesser extent by fatty acid amide hydrolase (FAAH).[6][7] this compound, as an inhibitor of both MAGL and FAAH, prevents the breakdown of 2-AG, leading to an accumulation of this endocannabinoid and a subsequent enhancement and prolongation of its signaling at the CB1 and CB2 receptors.[1][5]
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound|CAS 439146-24-4|DC Chemicals [dcchemicals.com]
- 3. scbt.com [scbt.com]
- 4. interpriseusa.com [interpriseusa.com]
- 5. Dual Inhibition of FAAH and MAGL Counteracts Migraine-like Pain and Behavior in an Animal Model of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bms.com [bms.com]
Validation & Comparative
A Comparative Guide to Selective MAGL Inhibitors: O-Arachidonoyl Glycidol vs. a New Generation of Potent Compounds
For Researchers, Scientists, and Drug Development Professionals
Monoacylglycerol lipase (B570770) (MAGL) has emerged as a critical therapeutic target for a range of neurological and inflammatory disorders. As the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), its inhibition offers a promising strategy to modulate the endocannabinoid system and downstream signaling pathways. This guide provides an objective comparison of O-Arachidonoyl glycidol (B123203), an early 2-AG analog, with other more recently developed and highly selective MAGL inhibitors, including JZL184, KML29, and SAR127303. The comparison is supported by experimental data on their potency, selectivity, and mechanism of action, alongside detailed experimental protocols and pathway visualizations.
Performance Comparison of MAGL Inhibitors
The development of MAGL inhibitors has progressed from initial substrate analogs to highly potent and selective compounds. O-Arachidonoyl glycidol, a 2-AG analog, demonstrates inhibitory activity in the micromolar range. In contrast, newer inhibitors like JZL184, KML29, and SAR127303 exhibit nanomolar potency, representing a significant leap in efficacy.
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of these key MAGL inhibitors based on reported experimental data. It is important to note that these values are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Inhibitor | Target | IC50 Value | Species | Comments |
| This compound | 2-Oleoyl Glycerol Hydrolysis (MAGL proxy) | 4.5 µM (cytosolic), 19 µM (membrane) | Rat | Blocks hydrolysis of a 2-AG analog.[1] |
| FAAH | 12 µM | Rat | [1] | |
| JZL184 | MAGL | 8 nM | Mouse | Irreversible inhibitor.[2] |
| FAAH | 4 µM | Mouse | Displays >300-fold selectivity for MAGL over FAAH.[2] | |
| MAGL | ~8 nM | Human | [3] | |
| KML29 | MAGL | 5.9 nM | Human | Irreversible inhibitor with high selectivity.[4] |
| MAGL | 15 nM | Mouse | [4] | |
| MAGL | 43 nM | Rat | [4] | |
| FAAH | >50 µM | Mouse | No detectable activity against FAAH.[4] | |
| SAR127303 | MAGL | 29 nM | Human | Orally active, covalent inhibitor. |
| MAGL | 3.8 nM | Mouse |
Mechanism of Action
The mechanism by which an inhibitor interacts with its target is a critical determinant of its pharmacological profile.
-
This compound: While not definitively stated in all literature, its structure as a glycidol derivative of arachidonic acid suggests it likely acts as an irreversible inhibitor through covalent modification of the catalytic serine in the MAGL active site.
-
JZL184: This compound is a well-characterized irreversible inhibitor that acts by carbamoylating the catalytic serine (Ser122) of MAGL.[3][5] This covalent modification leads to a sustained blockade of enzyme activity.
-
KML29: As an O-hexafluoroisopropyl (HFIP) carbamate, KML29 is also an irreversible inhibitor that covalently modifies the active site serine of MAGL.[4] The HFIP leaving group contributes to its enhanced selectivity.
-
SAR127303: This is also a covalent inhibitor of MAGL.
Signaling Pathways
Inhibition of MAGL has profound effects on lipid signaling networks. The primary consequence is the elevation of the endocannabinoid 2-AG and a concurrent reduction in arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins.
MAGL-Mediated Signaling Cascade
The following diagram illustrates the central role of MAGL in the endocannabinoid and eicosanoid signaling pathways.
Experimental Protocols
Accurate assessment of MAGL inhibitor potency and selectivity is crucial. Below are detailed protocols for common in vitro assays.
MAGL Activity Assay (Fluorometric Method)
This assay measures the hydrolysis of a fluorogenic substrate by MAGL.
Materials:
-
Human recombinant MAGL enzyme
-
MAGL Assay Buffer (e.g., 40 mM HEPES, pH 7.5, 0.1 mg/ml BSA)
-
Fluorogenic MAGL substrate (e.g., Arachidonoyl-HNA)
-
Test inhibitors (dissolved in DMSO)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitors in DMSO.
-
Reaction Setup: In a 96-well plate, add 145 µl of MAGL Assay Buffer to each well.
-
Add 5 µl of the inhibitor dilutions (or DMSO for control) to the respective wells.
-
Add 40 µl of the MAGL enzyme solution (final concentration, e.g., 12.5 µg/ml).
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 10 µl of the fluorogenic substrate (final concentration, e.g., 200 µM) to each well to start the reaction.
-
Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths in 1-minute intervals for 30 minutes.
-
Data Analysis: Calculate the rate of substrate hydrolysis from the linear portion of the fluorescence curve. Determine the IC50 values for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Competitive Activity-Based Protein Profiling (ABPP)
ABPP is a powerful method to assess the selectivity of an inhibitor against a wide range of enzymes in a complex proteome.
Materials:
-
Mouse brain membrane proteome (or other tissue/cell lysate)
-
Test inhibitors (dissolved in DMSO)
-
Broad-spectrum serine hydrolase activity-based probe (e.g., FP-TAMRA)
-
SDS-PAGE gels and imaging system
Procedure:
-
Proteome Preparation: Prepare tissue or cell lysates at a concentration of 1 mg/ml in a suitable buffer (e.g., PBS).
-
Inhibitor Incubation: In separate tubes, pre-incubate 50 µl of the proteome with varying concentrations of the test inhibitor (or DMSO for control) for 30 minutes at 37°C.
-
Probe Labeling: Add the activity-based probe (e.g., FP-TAMRA, final concentration 1 µM) to each tube and incubate for another 30 minutes at room temperature.
-
Quenching and Denaturation: Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Visualization: Scan the gel using a fluorescence scanner to visualize the labeled serine hydrolases.
-
Analysis: Inhibition of a specific enzyme is observed as a decrease in the fluorescence intensity of the corresponding band. Quantify the band intensities to determine the IC50 values and assess the selectivity of the inhibitor.
Experimental Workflow for In Vivo Evaluation of MAGL Inhibitors
Conclusion
The landscape of MAGL inhibitors has evolved significantly, with newer compounds like JZL184, KML29, and SAR127303 demonstrating vastly superior potency and selectivity compared to the early 2-AG analog, this compound. While this compound served as an initial tool to probe the endocannabinoid system, its lower potency and selectivity limit its utility in discerning the specific roles of MAGL in complex biological systems.
For researchers and drug development professionals, the highly potent and selective inhibitors offer more precise tools to investigate the therapeutic potential of MAGL inhibition. KML29, in particular, stands out for its exceptional selectivity, showing no detectable cross-reactivity with FAAH, which is a significant advantage for studies aiming to dissect the distinct physiological roles of 2-AG and anandamide. The choice of inhibitor will ultimately depend on the specific experimental context, including the desired duration of action and the importance of minimizing off-target effects. The continued development of novel MAGL inhibitors, including reversible inhibitors, will further refine our ability to therapeutically modulate the endocannabinoid system.
References
- 1. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent and Reversible Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of O-Arachidonoyl Glycidol and JZL184 for Endocannabinoid System Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent research compounds, O-Arachidonoyl glycidol (B123203) and JZL184, used to modulate the endocannabinoid system (ECS). Both compounds are instrumental in studying the physiological and pathological roles of monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). This document synthesizes experimental data to offer an objective comparison of their performance, complete with detailed experimental protocols and visual representations of their mechanisms of action.
Introduction to MAGL Inhibitors
Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a crucial role in terminating the signaling of 2-AG, a primary endogenous ligand for the cannabinoid receptors CB1 and CB2. Inhibition of MAGL leads to elevated levels of 2-AG, thereby potentiating endocannabinoid signaling. This mechanism is of significant interest for therapeutic applications in a range of conditions, including neurodegenerative diseases, pain, inflammation, and anxiety. O-Arachidonoyl glycidol and JZL184 are two inhibitors of MAGL that, despite sharing a common target, exhibit distinct biochemical profiles.
Mechanism of Action
This compound is an analog of 2-arachidonoyl glycerol (B35011) (2-AG) and acts as an inhibitor of monoacylglycerol hydrolysis.
JZL184 is a potent, selective, and irreversible inhibitor of MAGL.[1] It acts by carbamoylating the catalytic serine nucleophile (Ser122) in the active site of MAGL, leading to its inactivation.[2] This irreversible mechanism of action results in a sustained elevation of 2-AG levels in vivo.[3]
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound and JZL184, compiled from various studies. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
Table 1: In Vitro Inhibitory Activity (IC50 Values)
| Compound | Target Enzyme | Species/Tissue | IC50 Value | Citation(s) |
| This compound | MAGL (2-oleoyl glycerol hydrolysis) | Rat Cerebella (cytosolic) | 4.5 µM | [4][5] |
| MAGL (2-oleoyl glycerol hydrolysis) | Rat Cerebella (membrane) | 19 µM | [4][5] | |
| FAAH (anandamide hydrolysis) | Rat Cerebella (membrane) | 12 µM | [4][5] | |
| JZL184 | MAGL (2-AG hydrolysis) | Mouse Brain Membranes | 8 nM | [1][6] |
| FAAH (oleamide hydrolysis) | Mouse Brain Membranes | 4 µM | [1] | |
| MAGL | Human (recombinant) | ~10 nM | [2] | |
| MAGL | Rat | ~262 nM | [7] | |
| FAAH | Mouse | >300-fold selectivity over MAGL | [3] |
Table 2: In Vivo Effects
| Compound | Effect | Species | Dose | Route | Outcome | Citation(s) | |---|---|---|---|---|---| | JZL184 | Brain 2-AG Levels | Mouse | 16 mg/kg | i.p. | 8-fold elevation |[6] | | | MAGL Activity | Mouse | 16 mg/kg | i.p. | ~85% reduction |[6] | | | Behavioral Effects | Mouse | 16 mg/kg | i.p. | Analgesia, hypomotility, hypothermia (CB1-dependent) |[3][6] | | | Anti-inflammatory Effects | Rat | 10 mg/kg | i.p. | Attenuated LPS-induced increases in cytokines | |
Experimental Protocols
MAGL Inhibition Assay (General Protocol)
This protocol describes a general method for assessing the inhibitory activity of compounds against MAGL, based on principles from assays used for JZL184.
Materials:
-
Recombinant human or mouse MAGL enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA)
-
Substrate: 2-oleoylglycerol (2-OG) or a fluorogenic substrate
-
Test compound (this compound or JZL184) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagent (if using a fluorogenic or colorimetric substrate)
-
96-well microplate
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the diluted test compound to the appropriate wells.
-
Add the MAGL enzyme solution to each well and pre-incubate for a specified time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (if necessary, depending on the assay format).
-
Measure the product formation using a plate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
FAAH Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the inhibitory activity of compounds against Fatty Acid Amide Hydrolase (FAAH).
Materials:
-
Recombinant human or mouse FAAH enzyme
-
Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA)
-
Substrate: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) or another suitable FAAH substrate
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the diluted test compound to the appropriate wells.
-
Add the FAAH enzyme solution to each well.
-
Initiate the reaction by adding the FAAH substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.
-
Measure the fluorescence of the product (7-amino-4-methylcoumarin) using an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Mandatory Visualization
Endocannabinoid Signaling Pathway
The following diagram illustrates the central role of MAGL in the endocannabinoid signaling pathway and the mechanism of its inhibition by compounds like this compound and JZL184.
Caption: Mechanism of MAGL inhibition in the endocannabinoid signaling pathway.
Experimental Workflow for Inhibitor Screening
This diagram outlines a typical experimental workflow for screening and characterizing MAGL inhibitors.
Caption: A generalized workflow for the discovery and development of MAGL inhibitors.
Comparative Discussion
Potency and Selectivity: JZL184 is a significantly more potent inhibitor of MAGL (IC50 in the nanomolar range) compared to this compound (IC50 in the micromolar range).[1][4][5] Furthermore, JZL184 exhibits high selectivity for MAGL over FAAH, with a selectivity ratio of over 300-fold.[3] In contrast, this compound shows comparable inhibitory activity against both MAGL and FAAH, indicating a lack of selectivity.[4][5]
Mechanism of Action: JZL184's irreversible inhibition of MAGL provides a prolonged duration of action in vivo, leading to sustained elevation of 2-AG levels.[2][3] The mechanism of action for this compound is less characterized but is presumed to be reversible, given its structural similarity to the natural substrate.
In Vivo Efficacy: The in vivo effects of JZL184 are well-documented, demonstrating its ability to increase brain 2-AG levels and produce CB1-dependent behavioral effects.[3][6] It has also shown efficacy in models of pain and inflammation. The in vivo profile of this compound is not as extensively reported in the scientific literature.
Conclusion
For researchers seeking a highly potent and selective tool to study the consequences of MAGL inhibition and subsequent 2-AG elevation, JZL184 is the superior choice. Its well-defined mechanism of action, extensive in vivo characterization, and high selectivity make it a reliable pharmacological probe. This compound, while a useful tool for studying MAGL, is less potent and lacks selectivity over FAAH. This could be a confounding factor in experiments where specific modulation of the 2-AG pathway is desired. The choice between these two compounds will ultimately depend on the specific experimental goals and the desired level of target selectivity. Researchers should carefully consider the data presented in this guide to make an informed decision for their studies of the endocannabinoid system.
References
- 1. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The CB2 Receptor in Immune Regulation and Disease: Genetic Architecture, Epigenetic Control, and Emerging Therapeutic Strategies | MDPI [mdpi.com]
- 4. Inhibition of monoacylglycerol lipase by troglitazone, N-arachidonoyl dopamine and the irreversible inhibitor JZL184: comparison of two different assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-arachidonoyl glycine, an endogenous lipid that acts as a vasorelaxant via nitric oxide and large conductance calcium-activated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to O-Arachidonoyl Glycidol and 2-Arachidonoylglycerol (2-AG) at Cannabinoid Receptors
For researchers, scientists, and drug development professionals, a clear understanding of the distinct mechanisms of action of endocannabinoid analogs is paramount. This guide provides a detailed comparison of the endogenous cannabinoid 2-Arachidonoylglycerol (2-AG) and its synthetic analog, O-Arachidonoyl glycidol (B123203), focusing on their interactions with cannabinoid receptors (CB1 and CB2). While 2-AG is a well-established direct agonist at these receptors, current scientific literature characterizes O-Arachidonoyl glycidol primarily as an inhibitor of enzymes responsible for endocannabinoid degradation, with a lack of evidence for its direct receptor agonism.
Executive Summary
This guide synthesizes available experimental data to differentiate the effects of 2-AG and this compound. 2-Arachidonoylglycerol is a full agonist at both CB1 and CB2 receptors, directly activating them to initiate downstream signaling cascades.[1][2] In contrast, this compound is primarily recognized for its role in modulating the endocannabinoid system by inhibiting key metabolic enzymes, thereby indirectly potentiating the effects of endogenous cannabinoids. This fundamental difference in their mechanism of action is crucial for the design and interpretation of experimental studies in cannabinoid research.
2-Arachidonoylglycerol (2-AG): A Primary Endogenous Cannabinoid Agonist
2-AG is one of the two major endogenous ligands for the cannabinoid receptors and is present at relatively high levels in the central nervous system.[3] Extensive research has characterized it as a full agonist at both CB1 and CB2 receptors, meaning it binds to and fully activates these receptors to elicit a physiological response.[1][2]
Quantitative Analysis of 2-AG's Interaction with Cannabinoid Receptors
The binding affinity (Ki) and functional potency (EC50) of 2-AG at cannabinoid receptors have been determined in numerous studies. The following table summarizes representative data.
| Compound | Receptor | Binding Affinity (Ki) (nM) | Functional Activity (EC50) (nM) | Efficacy |
| 2-Arachidonoylglycerol (2-AG) | CB1 | ~472[4] | ~28 - 194 | Full Agonist[1][2] |
| CB2 | ~1400[4] | ~38.9 - 122[1] | Full Agonist[1][2] |
This compound: An Indirect Modulator of the Endocannabinoid System
In contrast to the direct receptor agonism of 2-AG, the available scientific literature on this compound primarily describes its activity as an inhibitor of enzymes that break down endocannabinoids. Specifically, it has been shown to inhibit monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH), the primary enzymes responsible for the degradation of 2-AG and anandamide (B1667382), respectively. By inhibiting these enzymes, this compound can elevate the endogenous levels of these cannabinoids, leading to enhanced cannabinoid receptor signaling.
To date, there is a notable absence of published data quantifying the direct binding affinity (Ki) or functional agonist activity (EC50) of this compound at either CB1 or CB2 receptors. This suggests that its primary pharmacological effect is not through direct receptor activation but rather through the modulation of the endocannabinoid tone.
Signaling Pathways and Experimental Workflows
The activation of cannabinoid receptors by agonists like 2-AG initiates a cascade of intracellular signaling events. These G protein-coupled receptors (GPCRs) primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels.[5]
Cannabinoid Receptor Signaling Pathway
Caption: Agonist (2-AG) binding to CB1/CB2 receptors activates Gi/o proteins, inhibiting adenylyl cyclase and reducing cAMP levels.
Experimental Workflow for Comparing Cannabinoid Ligands
The following diagram illustrates a typical workflow for characterizing and comparing the effects of compounds like 2-AG and this compound on cannabinoid receptors.
Caption: A standard experimental workflow for characterizing cannabinoid receptor ligands.
Detailed Experimental Protocols
Accurate and reproducible data are the cornerstone of pharmacological research. The following are detailed protocols for the key assays used to characterize the interaction of ligands with cannabinoid receptors.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the cannabinoid receptors.
-
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP55,940).
-
Test compound (this compound or 2-AG).
-
Non-specific binding control (e.g., high concentration of a known cannabinoid agonist like WIN 55,212-2).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.1% BSA, pH 7.4).
-
96-well plates.
-
Filtration apparatus (cell harvester and glass fiber filters).
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Add the cell membranes to initiate the binding reaction.
-
Incubate the plate (e.g., 60-90 minutes at 30°C).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the cannabinoid receptors, providing information on the potency (EC50) and efficacy of a compound.
-
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound (this compound or 2-AG).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, cell membranes, GDP, and the test compound.
-
Pre-incubate the plate.
-
Add [³⁵S]GTPγS to initiate the reaction.
-
Incubate the plate (e.g., 60 minutes at 30°C).
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters.
-
Analyze the data to determine the EC50 and maximal stimulation (Emax) for the test compound.
-
cAMP Accumulation Assay
This functional assay measures the inhibition of adenylyl cyclase activity, another downstream effect of cannabinoid receptor activation.
-
Materials:
-
Whole cells expressing human CB1 or CB2 receptors.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
Test compound (this compound or 2-AG).
-
Cell culture medium.
-
cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).
-
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to attach.
-
Pre-treat the cells with the test compound at various concentrations.
-
Stimulate the cells with forskolin to increase intracellular cAMP levels.
-
Incubate for a defined period (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
Analyze the data to determine the IC50 of the test compound for the inhibition of forskolin-stimulated cAMP accumulation.
-
Conclusion
The available evidence clearly delineates the pharmacological profiles of 2-AG and this compound. 2-AG is a direct and full agonist of both CB1 and CB2 receptors, with well-characterized binding affinities and functional potencies. In contrast, this compound's primary established role within the endocannabinoid system is as an inhibitor of metabolic enzymes. This distinction is critical for researchers designing studies to probe the endocannabinoid system. Future studies are warranted to definitively determine if this compound possesses any direct, albeit likely low-potency, activity at cannabinoid receptors. Until such data becomes available, it should be primarily considered an indirect modulator of cannabinoid signaling.
References
- 1. Endocannabinoid 2-arachidonyl glycerol is a full agonist through human type 2 cannabinoid receptor: antagonism by anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiological roles of 2-arachidonoylglycerol, an endogenous cannabinoid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]
- 4. 2-arachidonyl glyceryl ether, an endogenous agonist of the cannabinoid CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Arachidonoylglycerol and the cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibitory Activity of O-Arachidonoyl Glycidol on Fatty Acid Amide Hydrolase (FAAH): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of various compounds on Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. While direct quantitative data on the inhibitory potency of O-Arachidonoyl glycidol (B123203) is not currently available in publicly accessible literature, this document serves as a valuable resource for researchers aiming to validate its activity. We present a detailed comparison with established FAAH inhibitors, provide a comprehensive experimental protocol for determining its inhibitory constant, and illustrate the key signaling pathways and experimental workflows.
Comparative Analysis of FAAH Inhibitors
The potency of FAAH inhibitors is typically expressed by the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). A lower value indicates a higher potency. The following table summarizes the inhibitory activities of several well-characterized FAAH inhibitors, offering a benchmark for the evaluation of novel compounds like O-Arachidonoyl glycidol.
| Compound | Type of Inhibition | IC50 | Ki | Reference |
| URB597 | Irreversible | 4.6 nM | 2.0 ± 0.3 µM | [1] |
| PF-04457845 | Irreversible | - | - | [2] |
| OL-135 | Reversible | 47.3 ± 2.9 nM (rat) | - | [2] |
| Arachidonoyl glycine | - | 4.9 µM | - | [3] |
| α-Methyl-1-AG | - | 33 µM | - | [3] |
| Arachidonoyl serinol | - | 73 µM | - | [3] |
| AM4303 | Selective FAAH Inhibitor | 1.9 nM (rat), 2 nM (human) | - | [4] |
| AM4302 | Dual FAAH/MAGL Inhibitor | 31 nM (rat), 60 nM (human) | - | [4] |
Note: IC50 and Ki values can vary depending on the specific assay conditions (e.g., substrate concentration, enzyme source, incubation time).
Mechanism of Action: this compound
The precise mechanism of FAAH inhibition by this compound has not been empirically determined in available literature. However, based on its chemical structure, a hypothesis can be formulated. This compound contains a reactive epoxide ring (glycidol moiety). Epoxides are known to be electrophilic and can react with nucleophilic residues in the active site of enzymes, potentially leading to irreversible covalent modification.
FAAH is a serine hydrolase that utilizes a catalytic triad (B1167595) of Ser241-Ser217-Lys142 to hydrolyze its substrates. It is plausible that the nucleophilic Ser241 in the FAAH active site could attack the electrophilic carbon of the glycidol ring in this compound. This would result in the formation of a stable covalent bond, leading to irreversible inhibition of the enzyme. This proposed mechanism is depicted in the signaling pathway diagram below.
Signaling Pathway of FAAH Inhibition
Caption: Proposed mechanism of irreversible FAAH inhibition by this compound.
Experimental Protocols
To validate the inhibitory activity of this compound and determine its IC50 value, a fluorometric in vitro FAAH inhibition assay is recommended.[1]
Materials and Reagents
-
Recombinant human or rat FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide - AAMCA)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
A known FAAH inhibitor as a positive control (e.g., URB597)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~360 nm and emission at ~465 nm
Experimental Workflow
Caption: Experimental workflow for determining the IC50 of an FAAH inhibitor.
Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in FAAH assay buffer to achieve a range of desired final concentrations.
-
Prepare solutions of the FAAH enzyme and the fluorogenic substrate in FAAH assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the diluted this compound solutions to the appropriate wells.
-
Include wells for a vehicle control (DMSO in assay buffer) and a positive control (a known FAAH inhibitor).
-
Add the FAAH enzyme solution to all wells except for a blank control (which contains only buffer and substrate).
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for the interaction between the inhibitor and the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the FAAH substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader and begin monitoring the increase in fluorescence over time at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (initial velocity) for each concentration of this compound by determining the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Vehicle Control)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
By following this detailed protocol, researchers can effectively determine the inhibitory potency of this compound on FAAH and compare its activity with the established inhibitors presented in this guide. This will provide crucial data for its validation as a potential therapeutic agent.
References
- 1. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of O-Arachidonoyl glycidol and N-arachidonoyl glycine bioactivity
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct biological activities of O-Arachidonoyl glycidol (B123203) and N-arachidonoyl glycine (B1666218).
This guide provides a detailed comparative analysis of the bioactivity of two arachidonic acid derivatives, O-Arachidonoyl glycidol and N-arachidonoyl glycine (NAGly). While structurally related to the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) and anandamide (B1667382) (AEA), respectively, these compounds exhibit unique pharmacological profiles, targeting different key enzymes and receptors within the endocannabinoid system and beyond. This document summarizes their inhibitory activities, explores their signaling pathways, and provides detailed experimental protocols for key assays, offering a valuable resource for researchers investigating lipid signaling and developing novel therapeutics.
Data Presentation: Quantitative Bioactivity
The following tables summarize the inhibitory concentrations (IC50) of this compound and N-arachidonoyl glycine against their primary enzymatic targets.
| Compound | Target Enzyme | IC50 Value (µM) | Tissue/Cell Source | Reference |
| This compound | Monoacylglycerol Lipase (B570770) (MAGL) | 4.5 (cytosolic), 19 (membrane) | Rat Cerebella | [1] |
| Fatty Acid Amide Hydrolase (FAAH) | 12 | Rat Cerebella Membrane | [1] | |
| N-arachidonoyl glycine | Fatty Acid Amide Hydrolase (FAAH) | Potent inhibitor (specific IC50 varies by species) | Mouse, Rat, Human cell lines | [2] |
Comparative Bioactivity Profiles
This compound primarily acts as an inhibitor of monoacylglycerol lipase (MAGL) and to a lesser extent, fatty acid amide hydrolase (FAAH).[1] As a 2-arachidonoyl glycerol (B35011) (2-AG) analog, its inhibitory action on MAGL, the primary enzyme responsible for 2-AG degradation, leads to an increase in endogenous 2-AG levels.[3][4] This elevation of 2-AG can, in turn, enhance signaling through cannabinoid receptors CB1 and CB2.[5]
N-arachidonoyl glycine (NAGly) , a metabolite of anandamide, is a potent endogenous inhibitor of fatty acid amide hydrolase (FAAH).[2][6] By inhibiting FAAH, NAGly increases the levels of endocannabinoids like anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (B50096) (PEA).[6] Beyond its effects on FAAH, NAGly exhibits a complex signaling profile, acting as an agonist at several G-protein coupled receptors (GPCRs), including GPR18 and GPR55.[6][7] It has been shown to possess analgesic, anti-inflammatory, and vasorelaxant properties.[6][8]
Signaling Pathways
The signaling pathways of this compound are primarily indirect, resulting from the accumulation of 2-AG due to MAGL inhibition. In contrast, N-arachidonoyl glycine activates its own distinct signaling cascades through GPCRs.
This compound: Indirect Signaling via 2-AG Accumulation
Caption: this compound inhibits MAGL, increasing 2-AG levels and subsequent signaling.
N-arachidonoyl Glycine: Multi-Target Signaling Pathways
Caption: NAGly inhibits FAAH and activates GPR18 and GPR55, leading to diverse cellular responses.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the presented findings.
In Vitro Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This fluorometric assay measures the inhibition of FAAH activity.
Materials:
-
Recombinant human or rodent FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide - AAMCA)
-
Test compounds (this compound, N-arachidonoyl glycine) dissolved in DMSO
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Workflow:
Caption: Workflow for the in vitro FAAH inhibition assay.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and further dilute them in the FAAH assay buffer to achieve the final desired concentrations.
-
In a 96-well plate, add the diluted test compound solutions. Include vehicle controls (DMSO in assay buffer) and a known FAAH inhibitor as a positive control.
-
Add the FAAH enzyme to each well and pre-incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FAAH substrate to each well.
-
Immediately begin monitoring the fluorescence signal (Excitation: ~360 nm, Emission: ~465 nm) in a kinetic mode for 30-60 minutes at 37°C.[9]
-
Calculate the rate of the reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.[10][11]
In Vitro Monoacylglycerol Lipase (MAGL) Inhibition Assay
This colorimetric assay is used to screen for inhibitors of MAGL.
Materials:
-
Human recombinant MAGL enzyme
-
MAGL Assay Buffer (10X concentrate: 100 mM Tris-HCl, pH 7.2, containing 10 mM EDTA)
-
Substrate (4-nitrophenyl acetate)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well plate
-
Spectrophotometer capable of reading absorbance at 405-415 nm
Workflow:
Caption: Workflow for the in vitro MAGL inhibition assay.
Procedure:
-
Prepare the 1X MAGL Assay Buffer by diluting the 10X concentrate with ultrapure water.
-
Dilute the MAGL enzyme and the substrate in the 1X Assay Buffer.
-
In a 96-well plate, set up the following wells:
-
Background Wells: 1X Assay Buffer and solvent.
-
100% Initial Activity Wells: 1X Assay Buffer, MAGL enzyme, and solvent.
-
Inhibitor Wells: 1X Assay Buffer, MAGL enzyme, and the test compound.
-
-
Initiate the reaction by adding the substrate to all wells.
-
Incubate the plate for 10 minutes at room temperature.
-
Read the absorbance at 405-415 nm.[12]
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
For a dose-response analysis, plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.[12]
Vasorelaxation Assay in Rat Mesenteric Arteries
This ex vivo assay characterizes the vasorelaxant effects of N-arachidonoyl glycine.
Materials:
-
Male Sprague-Dawley rats
-
Krebs-Henseleit solution
-
Wire myograph system
-
N-arachidonoyl glycine
-
Various inhibitors and antagonists as required (e.g., L-NAME, iberiotoxin, pertussis toxin)
Procedure:
-
Isolate third-order branches of the superior mesenteric artery from the rat.
-
Mount 2 mm segments of the artery in a wire myograph containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2/5% CO2.
-
Assess the integrity of the endothelium by pre-contracting the vessel with methoxamine (10 µM) and then inducing relaxation with carbachol (10 µM).
-
After a 30-minute equilibration period, pre-contract the vessels with methoxamine (10 µM).
-
Construct a cumulative concentration-relaxation curve to N-arachidonoyl glycine.
-
To investigate the mechanism of action, pre-incubate the arterial segments with various inhibitors or antagonists before constructing the concentration-relaxation curve to NAGly.[13]
-
Data are typically expressed as the percentage of relaxation of the pre-contracted tone. The pEC50 (the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect) can be calculated.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. A structure-activity relationship study on N-arachidonoyl-amino acids as possible endogenous inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. N-Arachidonylglycine - Wikipedia [en.wikipedia.org]
- 7. N-arachidonoyl glycine, another endogenous agonist of GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Actions of N-arachidonyl-glycine in a rat inflammatory pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. N-arachidonoyl glycine, an endogenous lipid that acts as a vasorelaxant via nitric oxide and large conductance calcium-activated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the cross-reactivity of O-Arachidonoyl glycidol with other lipases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity of O-Arachidonoyl glycidol (B123203) with various lipases, focusing on its inhibitory effects on monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH). This document summarizes key experimental data, outlines methodologies for assessing enzyme activity, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation: Inhibitory Activity of O-Arachidonoyl Glycidol
This compound, an analog of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), has been evaluated for its ability to inhibit key enzymes in the endocannabinoid system. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound against rat cerebellar MAGL and FAAH.
| Enzyme Target | This compound IC50 (µM) | Reference |
| Monoacylglycerol Lipase (MAGL) (cytosolic fraction) | 4.5 | [1] |
| Monoacylglycerol Lipase (MAGL) (membrane fraction) | 19 | [1] |
| Fatty Acid Amide Hydrolase (FAAH) (membrane fraction) | 12 | [1] |
Inference on Cross-Reactivity with Other Lipases:
Direct experimental data on the cross-reactivity of this compound with other lipases such as pancreatic lipase, lipoprotein lipase, and hormone-sensitive lipase is limited. However, based on the known substrate specificities of these enzymes, some inferences can be drawn:
-
Hormone-Sensitive Lipase (HSL): HSL is known to hydrolyze monoacylglycerols[2]. Given that this compound is a monoacylglycerol analog, there is a potential for interaction. However, the presence of the glycidol moiety may alter its recognition and hydrolysis by HSL. Further experimental validation is required to determine the extent of this cross-reactivity.
-
Pancreatic Lipase (PL): Pancreatic lipase primarily acts on triglycerides and shows significantly lower activity on monoacylglycerols[3][4]. Therefore, significant inhibition of pancreatic lipase by this compound is less likely.
-
Lipoprotein Lipase (LPL): Similar to pancreatic lipase, LPL's primary substrates are triglycerides within lipoproteins[5]. While it can hydrolyze monoacylglycerols, its efficiency is much lower. Thus, substantial cross-reactivity with this compound is not expected.
Experimental Protocols
The following is a detailed methodology for determining the inhibitory activity of this compound against MAGL and FAAH, based on published research[1].
1. Enzyme Preparation:
-
Source: Rat cerebella.
-
Procedure:
-
Homogenize rat cerebella in a suitable buffer (e.g., Tris-HCl) at 4°C.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to separate the cytosolic (supernatant) and membrane (pellet) fractions.
-
Resuspend the membrane fraction in a buffer.
-
Determine the protein concentration of both fractions using a standard protein assay.
-
2. Lipase Activity Assay:
-
MAGL Assay (Hydrolysis of 2-Oleoylglycerol):
-
Incubate the cytosolic or membrane fraction with a known concentration of the substrate, 2-oleoyl-[³H]-glycerol.
-
Add this compound at varying concentrations to the reaction mixture.
-
Incubate the mixture at 37°C for a specified time.
-
Stop the reaction by adding a chloroform/methanol mixture.
-
Extract the liberated [³H]-oleic acid and quantify its radioactivity using liquid scintillation counting.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.
-
-
FAAH Assay (Hydrolysis of Anandamide):
-
Use the membrane fraction as the enzyme source.
-
The substrate is [³H]-anandamide (arachidonoyl ethanolamide).
-
Follow the same incubation, extraction, and quantification steps as the MAGL assay to measure the released [³H]-arachidonic acid.
-
Calculate the percentage of inhibition and the IC50 value for this compound against FAAH.
-
Mandatory Visualizations
Signaling Pathways
The inhibition of MAGL and FAAH by this compound has significant implications for endocannabinoid signaling. The following diagrams illustrate the key pathways affected.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cross-reactivity of a compound like this compound against a panel of lipases.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Hormone-sensitive lipase: control of intracellular tri-(di-)acylglycerol and cholesteryl ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for the substrate selectivity of pancreatic lipases and some related proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of lipase specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substrate specificity studies of partially purified rabbit heart lipoprotein lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the in vitro and in vivo efficacy and potency of O-Arachidonoyl glycidol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of O-Arachidonoyl glycidol (B123203), a synthetic analog of the endocannabinoid 2-arachidonoyl glycerol (B35011) (2-AG). The focus is on its in vitro efficacy and potency, with a comparative look at other key modulators of the endocannabinoid system to contextualize its potential in vivo applications.
In Vitro Efficacy and Potency
O-Arachidonoyl glycidol has been characterized as an inhibitor of enzymes responsible for the degradation of endocannabinoids, specifically monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH). Its inhibitory activity is crucial for understanding its potential to modulate endocannabinoid signaling.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Substrate Hydrolysis Blocked | Tissue Fraction | IC50 (µM) |
| Monoacylglycerol Lipase (MAGL) | 2-Oleoyl glycerol | Rat Cerebella (Cytosolic) | 4.5[1] |
| Monoacylglycerol Lipase (MAGL) | 2-Oleoyl glycerol | Rat Cerebella (Membrane) | 19[1] |
| Fatty Acid Amide Hydrolase (FAAH) | Arachidonoyl ethanolamide | Rat Cerebella (Membrane) | 12[1] |
Table 2: Comparative In Vitro Potency of Selected Endocannabinoid System Modulators
| Compound | Target Enzyme(s) | IC50 (µM) | Key Features |
| This compound | MAGL, FAAH | 4.5 - 19 (MAGL), 12 (FAAH)[1] | Dual inhibitor, 2-AG analog |
| 2-Arachidonoylglycerol (2-AG) | MAGL (substrate) | 13 (for MAGL inhibition)[2] | Endogenous cannabinoid |
| N-Arachidonoyl Maleimide (NAM) | MAGL | 0.14 | Potent MAGL inhibitor[3] |
| JZL184 | MAGL | ~0.002-0.004 (mouse brain) | Highly selective MAGL inhibitor |
| URB597 | FAAH | ~0.004-0.005 | Potent and selective FAAH inhibitor |
| PF-3845 | FAAH | ~0.007 | Potent and selective FAAH inhibitor |
In Vivo Considerations and Comparative Efficacy
Direct in vivo efficacy and potency data for this compound are not extensively available in the current body of scientific literature. However, its in vitro profile as a dual inhibitor of MAGL and FAAH suggests that it could elevate the levels of the endogenous cannabinoids 2-AG and anandamide (B1667382).
The in vivo effects of modulating 2-AG and anandamide levels through enzyme inhibition are well-documented for other compounds. For instance, selective MAGL inhibitors like JZL184 have been shown to produce cannabinoid-like effects, including analgesia, by increasing 2-AG levels in the brain[3]. Similarly, FAAH inhibitors such as URB597 and PF-3845 have demonstrated analgesic and anxiolytic properties by elevating anandamide levels.
It is important to note that exogenous 2-AG is rapidly degraded in vivo, which limits its therapeutic potential when administered directly[4]. Therefore, inhibitors of its metabolic enzymes, like this compound, represent a more viable strategy to enhance endogenous 2-AG signaling. The dual inhibitory nature of this compound on both MAGL and FAAH could potentially lead to a broader spectrum of effects compared to selective inhibitors, by simultaneously potentiating both the 2-AG and anandamide signaling pathways.
Experimental Protocols
In Vitro FAAH Inhibition Assay (Fluorometric Method)
This protocol outlines a general procedure for determining the inhibitory potency of a compound against FAAH.
1. Materials:
-
Recombinant FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
2. Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add the diluted test compound to the wells of the microplate.
-
Add the recombinant FAAH enzyme to each well and incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity kinetically (e.g., every minute for 30 minutes) at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.
3. Data Analysis:
-
Calculate the rate of the enzymatic reaction from the linear portion of the fluorescence versus time curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Assessment of Antinociceptive Activity (Carrageenan-Induced Inflammatory Pain Model)
This protocol describes a common preclinical model to evaluate the analgesic effects of compounds.
1. Animals:
-
Male ICR mice (or other suitable strain)
2. Materials:
-
Carrageenan solution (e.g., 1% in saline)
-
Test compound (e.g., a FAAH or MAGL inhibitor) formulated for administration (e.g., in a vehicle of 5% DMSO, 5% Tween 80 in saline)
-
Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)
-
Apparatus for assessing thermal hyperalgesia (e.g., plantar test)
3. Procedure:
-
Induce inflammation by injecting carrageenan into the plantar surface of one hind paw of each mouse.
-
After a set time for inflammation to develop (e.g., 2-4 hours), administer the test compound or vehicle via the desired route (e.g., intraperitoneal or oral).
-
At various time points after drug administration, assess pain responses:
-
Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments of increasing stiffness.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency in response to a radiant heat source.
-
4. Data Analysis:
-
Compare the paw withdrawal thresholds and latencies between the test compound-treated groups and the vehicle-treated group using appropriate statistical methods (e.g., ANOVA).
Visualizations
References
- 1. Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors | Annual Reviews [annualreviews.org]
- 2. Distinct Activity of Endocannabinoid-Hydrolyzing Enzymes MAGL and FAAH in Key Regions of Peripheral and Central Nervous System Implicated in Migraine [mdpi.com]
- 3. Measuring Endocannabinoid Hydrolysis: Refining our Tools and Understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methods to confirm the selectivity of O-Arachidonoyl glycidol for MAGL over other serine hydrolases
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results accurately. This guide provides a comprehensive comparison of O-Arachidonoyl glycidol's (OAG) inhibitory activity against Monoacylglycerol Lipase (MAGL) versus other key serine hydrolases, supported by experimental data and detailed protocols.
O-Arachidonoyl glycidol (B123203), a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), is a valuable tool for studying the endocannabinoid system. Its utility, however, is intrinsically linked to its selectivity for its primary target, MAGL, over other serine hydrolases that also play crucial roles in lipid signaling, such as Fatty Acid Amide Hydrolase (FAAH) and α/β-hydrolase domain 6 (ABHD6). This guide outlines the methods and presents the available data to confirm the selectivity profile of OAG.
Data Presentation: Inhibitory Potency of this compound
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against key serine hydrolases involved in endocannabinoid metabolism. Lower IC50 values indicate higher potency.
| Target Enzyme | Enzyme Class | Tissue/Cellular Fraction | This compound IC50 (µM) | Reference |
| MAGL | Serine Hydrolase | Rat Cerebellum (Cytosolic) | 4.5 | [1][2] |
| MAGL | Serine Hydrolase | Rat Cerebellum (Membrane) | 19 | [1][2] |
| FAAH | Serine Hydrolase | Rat Cerebellum (Membrane) | 12 | [1][2] |
| ABHD6 | Serine Hydrolase | Not Reported | Not Reported |
Note: The IC50 value for this compound against ABHD6 was not available in the reviewed literature. This represents a critical data gap in the complete selectivity profiling of this compound.
Experimental Protocols
Accurate determination of inhibitor selectivity relies on robust and well-defined experimental protocols. The following are detailed methodologies for key assays used to characterize the inhibitory activity of this compound.
MAGL Activity Assay (Hydrolysis of 2-Oleoyl Glycerol)
This assay measures the enzymatic activity of MAGL by quantifying the hydrolysis of a substrate, 2-oleoyl glycerol (B35011).
Materials:
-
Rat cerebellum tissue
-
Homogenization buffer (e.g., Tris-HCl)
-
This compound
-
2-Oleoyl glycerol (substrate)
-
Bradford assay reagents
-
Scintillation fluid and counter
Procedure:
-
Proteome Preparation: Homogenize rat cerebellum in ice-cold buffer and separate into cytosolic and membrane fractions by differential centrifugation. Determine the protein concentration of each fraction using a Bradford assay.
-
Inhibitor Incubation: Pre-incubate aliquots of the cytosolic and membrane fractions with varying concentrations of this compound (or vehicle control) for a defined period (e.g., 15-30 minutes) at 37°C.
-
Enzymatic Reaction: Initiate the reaction by adding the substrate, 2-oleoyl glycerol, to each sample. Incubate for a specific time at 37°C.
-
Reaction Termination and Analysis: Stop the reaction and quantify the amount of hydrolyzed substrate. This can be achieved using radiolabeled substrate and quantifying the released radiolabeled glycerol via liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
FAAH Activity Assay (Hydrolysis of Arachidonoyl Ethanolamide)
This protocol is similar to the MAGL activity assay but uses a specific substrate for FAAH.
Materials:
-
Rat cerebellum membrane fraction
-
This compound
-
Arachidonoyl ethanolamide (anandamide) (substrate)
-
Bradford assay reagents
-
Scintillation fluid and counter
Procedure:
-
Proteome Preparation: Prepare the membrane fraction from rat cerebellum as described for the MAGL assay.
-
Inhibitor Incubation: Pre-incubate aliquots of the membrane fraction with varying concentrations of this compound (or vehicle control).
-
Enzymatic Reaction: Initiate the reaction by adding the FAAH substrate, arachidonoyl ethanolamide.
-
Reaction Termination and Analysis: Terminate the reaction and quantify the hydrolyzed substrate.
-
Data Analysis: Determine the IC50 value as described for the MAGL activity assay.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful technique to assess the selectivity of an inhibitor across a broad range of enzymes in a complex proteome.
Materials:
-
Proteome lysate (e.g., from brain tissue or cultured cells)
-
This compound
-
Broad-spectrum serine hydrolase activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation: Prepare a soluble proteome fraction from the tissue or cells of interest.
-
Inhibitor Incubation: Pre-incubate aliquots of the proteome with varying concentrations of this compound or a vehicle control for 30 minutes at 37°C.
-
Activity-Based Probe Labeling: Add the broad-spectrum serine hydrolase probe (e.g., FP-Rh) to each sample and incubate for an additional 15-30 minutes. The probe will covalently label the active site of serine hydrolases that are not blocked by OAG.
-
SDS-PAGE and Fluorescence Scanning: Quench the labeling reaction by adding SDS-PAGE loading buffer and separate the proteins by gel electrophoresis. Visualize the labeled serine hydrolases using a fluorescence gel scanner.
-
Data Analysis: A decrease in the fluorescence intensity of a specific band in the OAG-treated lanes compared to the control lane indicates inhibition of that particular serine hydrolase. The concentration-dependent decrease in fluorescence can be used to estimate the potency of inhibition.
Mandatory Visualizations
To further clarify the experimental workflows and the biological context, the following diagrams are provided.
References
A Comparative Guide to O-Arachidonoyl Glycidol and Other Endocannabinoid-Like Signaling Lipids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of O-Arachidonoyl glycidol (B123203) with other prominent endocannabinoid-like signaling lipids. The information is curated to assist researchers in understanding the nuanced differences in their biochemical activities and signaling pathways. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided. Visual diagrams generated using Graphviz illustrate the complex signaling networks.
Introduction to Endocannabinoid-Like Lipids
The endocannabinoid system (ECS) is a complex cell-signaling system that plays a crucial role in regulating a wide range of physiological processes. Beyond the classical endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), a growing family of structurally related lipids, often termed endocannabinoid-like lipids, has been identified. These molecules exhibit diverse biological activities, interacting with cannabinoid receptors (CB1 and CB2), other G protein-coupled receptors (GPCRs) like GPR55, and the enzymes that regulate their metabolism. This guide focuses on comparing O-Arachidonoyl glycidol, a synthetic analog of 2-AG, to other key endocannabinoid-like signaling lipids.
Comparative Analysis of Biochemical Activity
The following tables summarize the quantitative data on the interaction of this compound and other endocannabinoid-like lipids with key molecular targets. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Inhibition of Endocannabinoid Degrading Enzymes
| Compound | Target Enzyme | IC50 (µM) | Species/Tissue | Reference |
| This compound | FAAH | 12 | Rat cerebella membrane | [1] |
| MAGL (cytosolic) | 4.5 | Rat cerebella | [1] | |
| MAGL (membrane) | 19 | Rat cerebella | [1] |
FAAH: Fatty Acid Amide Hydrolase; MAGL: Monoacylglycerol Lipase. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 2: Receptor Binding Affinities (Ki)
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | GPR55 Receptor Activity | Reference |
| This compound | Data not available | Data not available | Data not available | |
| 2-Arachidonoylglycerol (2-AG) | ~1016 (rat) | ~480 (human) | Agonist (nM range) | [2],[3] |
| Anandamide (AEA) | ~89 (rat) | Weak partial agonist | Partial agonist/modulator | [4] |
| Noladin Ether (2-AGE) | 21.2 (rat) | >3000 (rat), 480 (human) | Agonist (EC50 = 37 nM) | ,[2],[5] |
| Virodhamine (B1236660) (O-AEA) | Partial agonist/antagonist | Full agonist | Partial agonist/modulator | [6],[7] |
| N-Arachidonoyl Dopamine (NADA) | 250 (rat) | 12000 (rat) | Data not available | [8] |
Ki values represent the dissociation constant for inhibitor binding; a lower Ki indicates higher binding affinity. Data for this compound's direct receptor binding is not currently available in the reviewed literature.
Table 3: Functional Activity at Receptors (EC50)
| Compound | CB1 Receptor EC50 (nM) | CB2 Receptor EC50 (nM) | GPR55 Receptor EC50 (nM) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| 2-Arachidonoylglycerol (2-AG) | Full agonist | Full agonist | ~10 | [3], |
| Anandamide (AEA) | Partial agonist | Weak partial agonist | Modulator | [4] |
| Noladin Ether (2-AGE) | 10 | Full agonist | 37 | ,[2] |
| Virodhamine (O-AEA) | Partial agonist/antagonist | Full agonist | Low potency agonist (~3000) | [9] |
| N-Arachidonoyl Glycine (B1666218) (NAGly) | Inactive | Inactive | Agonist | [10] |
EC50 values represent the concentration of a ligand that induces a response halfway between the baseline and maximum.
Signaling Pathways
The following diagrams illustrate the signaling pathways of key endocannabinoid-like lipids.
Endocannabinoid-like lipid receptor interactions.
References
- 1. netascientific.com [netascientific.com]
- 2. The endocannabinoid noladin ether acts as a full agonist at human CB2 cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atypical Responsiveness of the Orphan Receptor GPR55 to Cannabinoid Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The endocannabinoids anandamide and virodhamine modulate the activity of the candidate cannabinoid receptor GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. canneconomy.com [canneconomy.com]
- 8. rndsystems.com [rndsystems.com]
- 9. The endocannabinoids anandamide and virodhamine modulate the activity of the candidate cannabinoid receptor GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Δ9-Tetrahydrocannabinol and N-arachidonyl glycine are full agonists at GPR18 receptors and induce migration in human endometrial HEC-1B cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of O-Arachidonoyl Glycidol: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. O-Arachidonoyl glycidol (B123203), a valuable tool in endocannabinoid research, requires careful management throughout its lifecycle, including its final disposal. This guide provides a comprehensive, step-by-step procedure for the safe disposal of O-Arachidonoyl glycidol, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations.
Chemical Safety Profile
This compound is typically supplied as a solution in methyl acetate (B1210297).[1][2] The primary hazards are associated with the solvent, which is a highly flammable liquid.[2] The solution is also classified as having acute oral toxicity, causing serious eye irritation, and may cause drowsiness or dizziness.[2]
| Property | Data |
| Chemical Name | 5Z,8Z,11Z,14Z-eicosatetraenoic acid, oxiranylmethyl ester |
| CAS Number | 439146-24-4 |
| Molecular Formula | C₂₃H₃₆O₃ |
| Molecular Weight | 360.5 g/mol |
| Primary Solvent | Methyl Acetate |
| GHS Hazard Pictograms | ![]() |
| GHS Hazard Statements | H225: Highly flammable liquid and vaporH302: Harmful if swallowedH319: Causes serious eye irritationH336: May cause drowsiness or dizziness |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound and its contaminated materials. Adherence to these procedures is critical to prevent accidents and ensure regulatory compliance.
1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE:
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Respiratory Protection: If handling outside of a fume hood, a respirator may be necessary.
2. Waste Collection and Segregation:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be compatible with methyl acetate (e.g., a glass or polyethylene (B3416737) container). Do not use containers that may react with organic solvents.[3][4]
-
Avoid Mixing: Do not mix this compound waste with other waste streams, particularly with incompatible chemicals such as strong oxidizers, reducers, acids, or bases.[3][5]
-
Contaminated Materials: All items that have come into contact with this compound, such as pipette tips, vials, and absorbent materials, must be disposed of in the same designated hazardous waste container.
3. Labeling the Waste Container: The waste container must be clearly labeled with the following information:[3][4]
-
The words "HAZARDOUS WASTE"
-
Chemical Name: "this compound in Methyl Acetate"
-
Hazard Pictograms: Affix the appropriate GHS pictograms (Flame, Exclamation Mark).
4. Storage of Hazardous Waste:
-
Satellite Accumulation Area (SAA): Store the sealed hazardous waste container in a designated SAA.[3] This area should be near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Ventilation: The SAA should be in a well-ventilated area, such as a chemical fume hood, to prevent the accumulation of flammable vapors.
-
Ignition Sources: Ensure the storage area is free of any potential ignition sources.
5. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in accumulation for the maximum allowed time (per your institution's policy, typically not exceeding one year for partially filled containers in an SAA), contact your institution's EHS department to arrange for pickup and disposal.[3]
-
Do Not Dispose Down the Drain or in Regular Trash: Under no circumstances should this compound or its containers be disposed of down the drain or in the regular trash.[5][6]
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
By following these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific hazardous waste management plan for any additional requirements.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. acs.org [acs.org]
Personal protective equipment for handling O-Arachidonoyl glycidol
Essential Safety and Handling Guide for O-Arachidonoyl Glycidol (B123203)
This guide provides critical safety, handling, and disposal protocols for O-Arachidonoyl glycidol, a compound utilized by researchers and drug development professionals. As an analog of the endocannabinoid 2-arachidonoyl glycerol (B35011) (2-AG), it acts as an inhibitor of key enzymes in the endocannabinoid system.[1][2] Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.
Hazard Identification and Summary
This compound itself is a derivative of glycidol, which is recognized as a genotoxic carcinogen.[3][4] The primary toxicological concern stems from the glycidol moiety. Furthermore, this product is commonly supplied as a solution in methyl acetate (B1210297), a highly flammable liquid.[5] Therefore, handling requires precautions against both chemical toxicity and fire hazards.
Primary Hazards:
-
Chemical: The glycidol component is suspected of causing genetic defects and may cause cancer.[6][7] It is harmful if swallowed or in contact with skin and can cause serious eye irritation.[5][7]
-
Physical: The methyl acetate solvent is a highly flammable liquid and vapor.[5]
-
Exposure Routes: Primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[8]
| Physical & Chemical Properties [1][2][6] | |
| Formal Name | 5Z,8Z,11Z,14Z-eicosatetraenoic acid, oxiranylmethyl ester |
| CAS Number | 439146-24-4 |
| Molecular Formula | C₂₃H₃₆O₃ |
| Formula Weight | 360.5 g/mol |
| Appearance | Typically a solution in methyl acetate |
| Storage Temperature | -20°C |
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory to prevent exposure. The following table outlines the required equipment for handling this compound.
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Double Nitrile Gloves | Use chemotherapy-grade, powder-free nitrile gloves. The outer glove cuff should extend over the gown sleeve. This prevents skin absorption, and the outer glove can be immediately removed if contaminated.[9][10] |
| Body Protection | Disposable Gown | A solid-front, back-closing, long-sleeved gown made of low-permeability fabric is required to protect skin and clothing from contamination. It must be discarded as hazardous waste after use.[9][10] |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles are mandatory. A full face shield should be worn over goggles when there is a risk of splashes or aerosol generation.[8][9] |
| Respiratory Protection | Respirator | In case of brief exposure or low pollution, a respiratory filter device should be used. For intensive or longer exposure, or when handling outside of a certified containment system (e.g., fume hood), a NIOSH-approved respirator is required to prevent inhalation.[5][8] |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet should be worn to prevent contamination of personal items.[9] |
Operational and Disposal Plans
Safe handling and disposal are critical for minimizing risk. Always work within a certified chemical fume hood or other appropriate engineering control.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that an eyewash station and safety shower are accessible.[8] Gather all necessary equipment and reagents. Don all required PPE as specified in the table above.
-
Receiving and Storage: Upon receipt, inspect the container for any damage. Store the container tightly closed in a well-ventilated, cool, and locked-up area at -20°C.[2][5]
-
Aliquotting and Preparation of Solutions:
-
Perform all manipulations within a chemical fume hood to control vapor and aerosol exposure.
-
Ground all equipment containing the material to prevent static discharge, as the solvent is flammable.[8][11]
-
Avoid direct contact and inhalation. Use appropriate tools to handle vials and prepare dilutions.
-
-
Post-Handling: After handling, immediately remove and dispose of the outer pair of gloves. Wash hands thoroughly with soap and water.[5][10] Decontaminate the work surface.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
| Waste Type | Container | Disposal Method |
| Solid Waste | Designated, sealed, and labeled hazardous waste container (e.g., yellow chemotherapy waste bin). | High-temperature incineration by a certified hazardous waste management company.[9] |
| Liquid Waste | Labeled, leak-proof hazardous liquid waste container. | DO NOT pour down the drain.[9] Dispose of contents/container in accordance with local, regional, national, and international regulations.[5] |
| Sharps Waste | Puncture-proof, labeled sharps container for hazardous waste. | Autoclaving followed by incineration or as per institutional protocol for hazardous sharps.[9] |
Mandatory Visualizations
Mechanism of Action
This compound is an analog of 2-arachidonoyl glycerol (2-AG) that functions as an inhibitor of monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH), two key enzymes responsible for the degradation of endocannabinoids.[1][2]
Caption: Inhibition of endocannabinoid degradation by this compound.
Experimental Workflow
The following diagram outlines the necessary steps for safely incorporating this compound into a laboratory experiment, from receipt to disposal.
Caption: Safe handling workflow for this compound experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. netascientific.com [netascientific.com]
- 3. fsc.go.jp [fsc.go.jp]
- 4. Toxicological assessment of 3-chloropropane-1,2-diol and glycidol fatty acid esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. benchchem.com [benchchem.com]
- 10. publications.ashp.org [publications.ashp.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

